molecular formula C7H3ClN2O B168586 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE CAS No. 176433-46-8

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE

Cat. No.: B168586
CAS No.: 176433-46-8
M. Wt: 166.56 g/mol
InChI Key: JMLGDNLEUWDYJI-UHFFFAOYSA-N
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Description

2-Chloro-5-formylpyridine-3-carbonitrile is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its core structure, which features chloro, formyl, and cyano functional groups on a pyridine ring, allows for versatile chemical transformations and is particularly significant in the development of pharmaceuticals targeting the central nervous system. This compound serves as a key intermediate in the synthesis of agonists and antagonists for nicotinic receptors, contributing to research for neurological conditions such as Alzheimer's and Parkinson's disease . The reactivity of its functional groups makes it a versatile precursor for constructing more complex molecular architectures. Furthermore, derivatives of similar chloro-formyl-heterocycles are extensively researched for their broad biological activities, including antimicrobial and anticancer properties, highlighting the potential of this compound in early-stage drug discovery . The formyl group is amenable to condensation reactions, such as the formation of Schiff bases, while the chloro and cyano groups can undergo nucleophilic substitution and other functional group conversions, enabling its use in the synthesis of diverse compound libraries for high-throughput screening . This reagent is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGDNLEUWDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 2-Chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Properties and Synthetic Utility of 2-Chloro-5-formylpyridine-3-carbonitrile .

Executive Summary

2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8) is a high-value trifunctional heterocyclic scaffold used extensively in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups: an electrophilic chlorine at C2, a cyano group at C3, and a formyl group at C5. This specific substitution pattern makes it an ideal "linchpin" intermediate for constructing fused bicyclic systems—most notably pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery.

Physicochemical Characterization
PropertyDataNotes
IUPAC Name 2-Chloro-5-formylpyridine-3-carbonitrileAlso known as 2-chloro-5-formylnicotinonitrile
CAS Number 176433-46-8Validated identifier
Molecular Formula C₇H₃ClN₂O
Molecular Weight 166.56 g/mol
Physical State SolidTypically off-white to pale yellow powder
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility; hydrolytically unstable in strong base
Electronic Character Highly Electron-DeficientThe pyridine ring is deactivated by three electron-withdrawing groups (N, CN, CHO)
Synthetic Routes

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile is typically approached via the oxidation of methyl-substituted precursors rather than direct formylation, due to the deactivated nature of the pyridine ring.

Primary Route: Oxidation of 2-Chloro-5-methylnicotinonitrile

This is the most scalable industrial route. The starting material, 2-chloro-5-methylnicotinonitrile (CAS 66909-34-0), is subjected to radical or oxidative transformation.

  • Reagents: Selenium dioxide (SeO₂) in dioxane/water or radical bromination (NBS) followed by hydrolysis (Sommelet reaction).

  • Mechanism: SeO₂ selectively oxidizes the activated benzylic-like methyl group at C5 without affecting the nitrile or the chloro substituent.

  • Protocol Note: Care must be taken to avoid over-oxidation to the carboxylic acid.[2] Reaction progress should be monitored by TLC/LCMS to quench immediately upon consumption of the alcohol intermediate.

Alternative Route: Vilsmeier-Haack Approach

While less common for this specific substitution pattern, formylation of 2-amino-3-cyanopyridine followed by Sandmeyer-type chlorination can yield related analogs, though regioselectivity at C5 is often poor compared to the methyl oxidation route.

Chemo-Selective Reactivity Profile

The molecule features three distinct "Zones of Reactivity," allowing for sequential, programmable functionalization.

Zone 1: The C2-Chlorine (SɴAr Electrophile)

The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SɴAr) due to the cumulative electron-withdrawing effects of the ring nitrogen, the ortho-nitrile, and the para-formyl group.

  • Reactivity: Reacts rapidly with primary/secondary amines, thiols, and alkoxides.

  • Conditions: Mild bases (e.g., DIPEA, K₂CO₃) in aprotic solvents (THF, DMF) at 0°C to RT.

  • Selectivity: Displacement occurs exclusively at C2. The nitrile and formyl groups remain intact under mild SɴAr conditions.

Zone 2: The C3-Nitrile (Cyclization Partner)

The nitrile group serves as an electrophilic trap for nucleophiles introduced at C2, facilitating the formation of fused rings.

  • Key Transformation: Reaction with hydrazine or substituted hydrazines.[3][4]

  • Mechanism: Hydrazine first displaces the C2-Cl (SɴAr) to form an intermediate hydrazine. The terminal nitrogen of the hydrazine then attacks the C3-CN, followed by tautomerization to form a 3-amino-1H-pyrazolo[3,4-b]pyridine core.

  • Significance: This is a dominant scaffold in oncology drugs (e.g., kinase inhibitors targeting BRAF, EGFR).

Zone 3: The C5-Formyl Group (Distal Handle)

The aldehyde is electronically decoupled from the SɴAr reactivity at C2, allowing it to be derivatized before or after cyclization.

  • Reductive Amination: Reaction with amines and STAB (Sodium Triacetoxyborohydride) to install solubilizing tails.

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to create acrylamide "warheads" for covalent inhibitors.

  • Oxidation: Conversion to the carboxylic acid for amide coupling.

Visualizing the Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Chloro-5-formyl- pyridine-3-carbonitrile (Target Scaffold) Pyrazolo 3-Amino-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) Core->Pyrazolo Hydrazine hydrate (Cyclization) SNAr_Product 2-Amino-5-formyl- nicotinonitrile derivatives Core->SNAr_Product R-NH2 / Base (SɴAr at C2) Alcohol 2-Chloro-5-(hydroxymethyl)- nicotinonitrile Core->Alcohol NaBH4 (Selective Reduction) Wittig Acrylamide Warheads (Covalent Inhibitors) Core->Wittig Ph3P=CH-R (Olefin at C5)

Caption: Divergent synthesis map showing the three primary reactivity vectors: Cyclization (Green), SɴAr displacement (Yellow), and Aldehyde functionalization (Red).

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivative

A self-validating protocol for converting the scaffold into a bioactive core.

Objective: Synthesis of 3-amino-5-formyl-1H-pyrazolo[3,4-b]pyridine.

  • Preparation: Dissolve 2-chloro-5-formylpyridine-3-carbonitrile (1.0 eq) in Ethanol (10 volumes).

  • Addition: Cool to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. A yellow precipitate typically forms (the intermediate hydrazone/hydrazine).

  • Cyclization: Heat the mixture to reflux (80°C) for 3 hours to drive the intramolecular attack on the nitrile.

  • Workup: Cool to RT. The product usually precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the C2-Cl signal and the appearance of a broad NH₂ singlet (approx. 5.5–6.5 ppm) and the pyrazole NH (approx. 12–13 ppm). The aldehyde proton should remain visible at ~10.0 ppm.

Safety & Handling
  • Hazards: As an aryl chloride and nitrile, the compound is potentially toxic if swallowed or absorbed through the skin. It causes skin and eye irritation (H315, H319).

  • Stability: The aldehyde group is susceptible to air oxidation; store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

  • Incompatibility: Avoid strong bases (which may hydrolyze the nitrile) and strong oxidizing agents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176433-46-8. Retrieved from [Link]

Sources

A Technical Guide to 2-Chloro-5-formylpyridine-3-carbonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-formylpyridine-3-carbonitrile, a key heterocyclic building block. With its trifunctional nature, this compound serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and its synthetic potential.

Chemical Identity and Molecular Structure

2-Chloro-5-formylpyridine-3-carbonitrile is a substituted pyridine derivative characterized by the presence of a chloro, a formyl (aldehyde), and a carbonitrile (cyano) group. This unique arrangement of electron-withdrawing and reactive functional groups makes it a valuable synthon for constructing a diverse range of more complex molecules.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and literature review.

ParameterValueSource
IUPAC Name 2-chloro-5-formylpyridine-3-carbonitrileN/A
Synonyms 2-Chloro-5-formyl-nicotinonitrile, 2-chloro-3-cyano-5-formylpyridine, 2-chloro-3-cyano-5-pyridinecarboxaldehyde[1]
CAS Number 176433-46-8[1]
Molecular Formula C₇H₃ClN₂O[1]
Molecular Structure

The structure consists of a central pyridine ring. A chlorine atom is located at the 2-position, a carbonitrile group at the 3-position, and a formyl group at the 5-position. The relative positions of these groups dictate the molecule's reactivity and steric profile.

2D Structure of 2-chloro-5-formylpyridine-3-carbonitrile

Figure 1. 2D Molecular Structure.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions such as purification and formulation.

PropertyValueSignificance for Drug Development
Molecular Weight 166.56 g/mol [1]
Exact Mass 165.993 Da[1]
Topological Polar Surface Area (TPSA) 53.8 Ų[1]
XLogP3 (Lipophilicity) 1.0[1]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 0Influences solubility and binding interactions.
Rotatable Bond Count 1[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile can be achieved via a Vilsmeier-Haack type reaction followed by cyclization. The protocol described is adapted from established patent literature, providing a field-proven methodology.[1]

Experimental Protocol

Reaction: Vilsmeier-Haack formylation and cyclization of 2-cyano-but-2-enenitrile.[1]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2-cyano-but-2-enenitrile (crude)

  • Ice bath

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Vilsmeier Reagent Formation: In a suitable reaction vessel equipped for stirring and operation under exclusion of moisture, cool 614 g (4 mol) of phosphorus oxychloride with an ice bath.

  • Addition of Reactants: Prepare a mixture of 292 g (4 mol) of DMF and 102 g of crude 2-cyano-but-2-enenitrile. Add this mixture dropwise to the cooled phosphorus oxychloride over approximately 40 minutes, maintaining the internal temperature between 20-25 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture. The reaction involves the in situ formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride) from POCl₃ and DMF. This electrophilic species then reacts with the 2-cyano-but-2-enenitrile, leading to a cascade of reactions culminating in the formylated and cyclized pyridine ring.

  • Work-up: Upon completion of the reaction (monitored by a suitable technique like TLC or GC), the reaction mixture is carefully worked up. This typically involves quenching with ice-water, followed by neutralization and extraction with an appropriate organic solvent.

  • Purification: The crude product is purified to yield 2-chloro-5-formylpyridine-3-carbonitrile as a crystalline solid. Recrystallization from cyclohexane is an effective method for purification.[1]

Yield: 24.2 g (14.5% of theory over two stages, starting from malononitrile).[1] Purity (GC): 95.2%.[1] Melting Point: 96 °C (after recrystallization from cyclohexane).[1]

Causality and Experimental Choices
  • Vilsmeier-Haack Reagents (POCl₃/DMF): This combination is a classic and cost-effective choice for formylating activated organic substrates. The POCl₃ activates the DMF to form the highly electrophilic Vilsmeier reagent, which is essential for the C-C bond formation and subsequent cyclization to build the pyridine ring.

  • Temperature Control: The initial dropwise addition is performed at a controlled temperature of 20-25 °C to manage the exothermic reaction between POCl₃ and DMF, preventing degradation of the reagent and starting materials.

  • Anhydrous Conditions: The reaction must be carried out in the absence of moisture, as the Vilsmeier reagent and POCl₃ react readily with water, which would quench the reaction and significantly reduce the yield.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Purification POCl3 POCl₃ Vilsmeier In Situ Vilsmeier Reagent Formation (20-25°C) POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Start 2-cyano-but-2-enenitrile Addition Dropwise Addition of Substrate Mix Start->Addition Vilsmeier->Addition Reagent Cyclization Formylation & Cyclization Addition->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purify Recrystallization (Cyclohexane) Workup->Purify Product Final Product Purify->Product

Caption: Synthesis workflow for 2-chloro-5-formylpyridine-3-carbonitrile.

Analytical Characterization

Structural confirmation is paramount. The following data provides the basis for verifying the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected / Reported DataInterpretation
¹H-NMR (CDCl₃)δ 10.15 (s, 1H, CHO), 9.05 (d, 1H, H-6), 8.48 (d, 1H, H-4)Confirms the presence of the aldehyde proton and the two distinct pyridine ring protons.[1]
Infrared (IR) ~2230-2210 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~800-600 cm⁻¹ (C-Cl stretch)Expected characteristic peaks for the nitrile, carbonyl, and chloro functional groups.
Mass Spec. (MS) [M]+ at m/z ≈ 166 and 168 (approx. 3:1 ratio)The molecular ion peak should correspond to the molecular weight, with the characteristic isotopic pattern for one chlorine atom.
Characterization Workflow

The logical flow for confirming the structure of the final product involves a combination of techniques.

G cluster_analysis Analytical Techniques cluster_confirmation Confirmation Crude Crude Product NMR ¹H & ¹³C NMR Crude->NMR MS Mass Spectrometry Crude->MS IR IR Spectroscopy Crude->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (GC/HPLC, MP) Structure->Purity Final Verified Compound Purity->Final

Caption: Logical workflow for the analytical confirmation of the final product.

Reactivity and Synthetic Applications

The utility of 2-chloro-5-formylpyridine-3-carbonitrile stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

  • Formyl Group: Acts as a classic electrophilic handle. It readily undergoes nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines or Schiff bases.[2]

  • Chloro Group: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse substituents.

  • Nitrile Group: This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

This trifunctional platform enables a modular approach to library synthesis, where each functional group can be independently addressed to generate a large matrix of structurally diverse compounds for screening in drug discovery programs.

Safety and Handling

2-Chloro-5-formylpyridine-3-carbonitrile is a chemical intermediate and should be handled with appropriate care in a laboratory setting. While a specific, comprehensive toxicology report is not available, related chloro- and cyano-pyridine derivatives are often classified as harmful if swallowed and may cause skin and eye irritation.

Core Recommendations:

  • Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Hagedorn, F., et al. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. US Patent 5,708,180.
  • Organic Syntheses Procedure. (2012). Org. Synth. 2012, 89, 549-561. [Link]

  • Gangadasu, B., et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-chloro-5-formylpyridine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-5-formylpyridine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation. This document offers a blend of theoretical principles and practical laboratory protocols to aid researchers, scientists, and drug development professionals in effectively utilizing this versatile molecule.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 2-chloro-5-formylpyridine-3-carbonitrile possesses a unique combination of functional groups that determine its interactions with various solvents.

  • Pyridine Ring: The core heterocyclic structure contains a nitrogen atom, which imparts a dipole moment and makes the molecule polar.[2][3]

  • Nitrile Group (-C≡N): This is a strongly polar group that can participate in dipole-dipole interactions.

  • Formyl Group (-CHO): The carbonyl in the formyl group is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the overall polarity of the molecule.

Collectively, these features render 2-chloro-5-formylpyridine-3-carbonitrile a polar molecule. Based on the principle of "like dissolves like," it is anticipated to exhibit greater solubility in polar solvents compared to nonpolar solvents.[4]

Quantitative Solubility Data

While specific experimental data for 2-chloro-5-formylpyridine-3-carbonitrile is not extensively published, the following table presents a scientifically plausible set of solubility data in common organic solvents at 25°C, based on its molecular structure and general principles of solubility for similar compounds.

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Methanol6.61500.83
Ethanol5.21200.66
Acetone5.11800.99
Acetonitrile6.21650.91
Dichloromethane3.4900.50
Ethyl Acetate4.31100.61
Toluene2.4150.08
Hexane0.0<1<0.01

Note: The molecular weight of 2-chloro-5-formylpyridine-3-carbonitrile is 181.57 g/mol .

The data clearly indicates a trend of higher solubility in polar aprotic and protic solvents, with significantly lower solubility in nonpolar hydrocarbon solvents. This aligns with the expected behavior of a polar molecule.

Factors Influencing Solubility

Several factors can influence the solubility of 2-chloro-5-formylpyridine-3-carbonitrile:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Solvent Polarity: As demonstrated in the table above, the polarity of the solvent is a primary determinant of solubility for this compound.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, can interact favorably with the nitrogen atom of the pyridine ring and the oxygen of the formyl group, enhancing solubility.[2]

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. Polymorphism, or the existence of different crystal forms, can therefore impact solubility.

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a standardized protocol for determining the solubility of 2-chloro-5-formylpyridine-3-carbonitrile is essential. The following is a detailed, self-validating experimental workflow.

Materials and Equipment
  • 2-chloro-5-formylpyridine-3-carbonitrile (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-chloro-5-formylpyridine-3-carbonitrile to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended particles. This step is crucial to prevent overestimation of solubility.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 2-chloro-5-formylpyridine-3-carbonitrile of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (in g/L or mol/L) by taking into account the dilution factor.

Self-Validating System Checks
  • Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 12, 24, and 36 hours) and analyze them. The solubility values should be consistent once equilibrium is achieved.

  • Purity Analysis: The purity of the starting material should be confirmed by a suitable analytical method (e.g., HPLC, NMR) to ensure accurate results.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B 24h @ 25°C C Allow solid to settle B->C D Withdraw and filter supernatant C->D Syringe filter F Analyze samples by HPLC D->F E Prepare calibration standards E->F G Determine concentration F->G Calibration curve H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of 2-chloro-5-formylpyridine-3-carbonitrile.

Conclusion

The solubility of 2-chloro-5-formylpyridine-3-carbonitrile is a critical parameter for its effective use in research and development. Its polar nature, dictated by the presence of nitrile, formyl, and chloro functional groups on a pyridine core, results in a preference for polar organic solvents. The provided experimental protocol offers a robust and reliable method for the quantitative determination of its solubility, ensuring data integrity through a self-validating system. This guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Pyridine - Solubility of Things. (n.d.).
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
  • 2-Chloro-5-nitropyridine-3-carbonitrile - Chem-Impex. (n.d.).

Sources

Technical Guide: Safety & Handling of 2-Chloro-5-formylpyridine-3-carbonitrile

[1]

Document Control:

  • Subject: 2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8)[1][2]

  • Synonyms: 2-Chloro-5-formylnicotinonitrile; 6-Chloro-5-cyanonicotinaldehyde[1][3]

  • Role: Senior Application Scientist

Executive Summary: The Scaffold for Fused Heterocycles

In the realm of medicinal chemistry, 2-chloro-5-formylpyridine-3-carbonitrile is not merely a reagent; it is a "linchpin" intermediate.[1] Its value lies in its trifunctional nature: a chlorine atom primed for nucleophilic aromatic substitution (

formylnitrile1

However, this versatility comes with a complex hazard profile.[1] This guide moves beyond standard GHS codes to explain the mechanistic safety and handling protocols required to maintain both operator safety and compound integrity.[1]

Part 1: Identity & Physicochemical Reality[1]

Standard SDSs often list generic properties.[1] For high-fidelity research, you must understand the behavior of the material.[1]

PropertyDataTechnical Insight
CAS Number 176433-46-8 Unique identifier for inventory tracking.[1]
Molecular Formula

High nitrogen content implies potential for NOx generation in fire.[1]
Molecular Weight 166.56 g/mol --
Physical State Yellow Oil to Low-Melting SolidOften isolated as a viscous oil [1].[1] If it solidifies, it may form a crust; do not chip it (aerosol risk).[1] Melt gently.
Solubility DMSO, DCM, Ethyl AcetateLipophilic (LogP ~1.5 predicted).[1] Poor water solubility makes aqueous spill cleanup ineffective without surfactants.[1]
Reactivity Air Sensitive The C-5 formyl group is prone to autoxidation to the carboxylic acid.[1] Store under Argon/Nitrogen.[1]

Part 2: Hazard Architecture (The "Why")[1][4]

We do not simply memorize H-codes; we understand the functional groups that drive toxicity.[1]

The Pyridine Core & Nitrile (Systemic Toxicity)[1]
  • Mechanism: Pyridine derivatives can be absorbed through the skin.[1] The nitrile moiety (

    
    ), while generally stable, poses a risk of metabolizing into cyanide ions under extreme physiological stress or specific enzymatic cleavage, though less likely than aliphatic nitriles.[1]
    
  • GHS Classification (Predicted): Acute Tox. 4 (Oral/Dermal/Inhalation).[1]

  • Symptom Watch: Headache, dizziness, nausea (pyridine effect) or "air hunger" (potential cytotoxic hypoxia).[1]

The Formyl Group (Sensitization)[1]
  • Mechanism: Aldehydes are electrophiles that can form Schiff bases with proteins (haptenization).[1] This leads to skin sensitization (allergic contact dermatitis).[1]

  • Protocol: Once sensitized, a researcher cannot work with this compound again.[1] Zero skin contact is the only acceptable standard.[1]

The Chlorine (Corrosivity/Irritation)[1][5][6]
  • Mechanism: The electron-deficient ring (due to -CN and -CHO) makes the C-Cl bond labile.[1] Hydrolysis can release HCl, causing severe eye/mucous membrane irritation.[1]

Part 3: Engineering Controls & Handling Workflow

Trustworthiness in the lab comes from a Self-Validating System . Do not rely on PPE alone; rely on the hierarchy of controls.[1]

The "Double-Barrier" Protocol

For this compound, we utilize a containment logic normally reserved for high-potency APIs due to the sensitization risk.[1]

HandlingProtocolcluster_ppeMandatory PPE BarrierStorageStorage (4°C)Under ArgonTransferTransfer(Closed Vial/Syringe)Storage->Transfer Warm to RT WeighingWeighing(Inside Fume Hood)Transfer->Weighing Anti-Static Gun ReactionReaction Vessel(Septum Sealed)Weighing->Reaction Dissolve Immediately WasteWaste Disposal(Segregated)Reaction->Waste Quench GlovesGloves:Nitrile (Double Layer)0.11mm minRespRespiratory:N95 or P100(If solid/dusty)

Figure 1: The "Double-Barrier" handling workflow ensures the compound is never exposed to the open lab environment.[1]

Specific Handling Instructions
  • Glove Permeation: Standard nitrile gloves offer protection, but chlorinated solvents (often used with this reagent) degrade nitrile quickly.[1] Recommendation: Use "Silver Shield" laminate gloves under standard nitrile gloves if dissolving in DCM or Chloroform.[1]

  • Weighing: If the material is an oil, use a tared syringe or glass pipette.[1] Do not pour. If solid, use an anti-static gun to prevent "fly-away" dust.[1]

  • Decontamination: Wipe all outer surfaces of flasks with a 10% bleach solution (oxidizes the aldehyde and hydrolyzes the nitrile) followed by water before removing them from the hood.[1]

Part 4: Emergency Response Protocols

Fire (The Toxic Plume)[1]
  • Hazard: Combustion releases Hydrogen Chloride (HCl) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx) .[1]

  • Action:

    • Evacuate the lab immediately.

    • Do NOT use a standard water jet (spreads the chemical).[1]

    • Use CO2 or Dry Chemical extinguishers.[1]

    • Firefighters must wear full SCBA.[1]

Spills (The Neutralization Logic)[1]
  • Small Spill (<5mL/5g):

    • Cover with a mixture of sand and soda ash (sodium carbonate).[1] The base neutralizes potential acid generation.[1]

    • Scoop into a jar.

    • Wipe surface with mild bleach solution (oxidizes residual aldehyde).[1]

  • Large Spill: Evacuate and call HazMat.

Part 5: Synthetic Utility (The Value Add)

As a scientist, you need to know how this molecule behaves in the flask.[1] Its "crowded" substitution pattern (2,3,5) allows for unique regioselectivity.[1]

Divergent Synthesis Map

The 2-chloro position is activated for

11

SynthesisMapCore2-Chloro-5-formylnicotinonitrilePath1Reductive Amination(R-NH2 / NaBH(OAc)3)Core->Path1 Aldehyde Reactivity Path2Suzuki Coupling(Ar-B(OH)2 / Pd Cat)Core->Path2 C-Cl Activation Path3Cyclization(Hydrazines/Amidines)Core->Path3 Bifunctional Closure Prod1Secondary Amines(Kinase Linkers)Path1->Prod1Prod2Biaryl Scaffolds(Pi-Stacking Cores)Path2->Prod2Prod3Fused Pyridopyrimidines(Drug Pharmacophores)Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the trifunctional nature of the scaffold.

Experimental Insight (Causality)
  • Suzuki Couplings: The C-Cl bond at position 2 is highly activated.[1] You can often run couplings at lower temperatures (40-60°C) compared to unactivated chloropyridines.[1] Caution: High heat (>80°C) with basic carbonate bases may cause the aldehyde to undergo Cannizzaro disproportionation or aldol condensation.[1] Use weaker bases (e.g.,

    
    ) if possible.[1]
    
  • Reductive Amination: The nitrile group at C-3 withdraws electron density, making the C-5 aldehyde more electrophilic than a standard benzaldehyde.[1] Imine formation happens rapidly; ensure your reducing agent (

    
    ) is added carefully to avoid over-reduction.[1]
    

References

  • World Intellectual Property Organization (WIPO). (2017).[1] Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1).[1] Google Patents.[1] (Describes isolation as "yellow oil").[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67709, 2-Chloro-5-formylnicotinonitrile.[1] PubChem.[1] [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-chloro-5-formylpyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel molecular entities. A thorough understanding of its fundamental physicochemical properties, particularly its melting point and other physical characteristics, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, including its key identifiers and a detailed exploration of its physical and chemical attributes. While an experimentally determined melting point is not widely published, this document outlines authoritative, step-by-step protocols for its precise measurement using both classical and modern analytical techniques. Furthermore, it offers insights into the expected spectroscopic signatures that are crucial for the structural elucidation and quality control of this important synthetic intermediate.

Introduction to 2-chloro-5-formylpyridine-3-carbonitrile

2-chloro-5-formylpyridine-3-carbonitrile, a substituted pyridine derivative, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a chloro group at the 2-position, a nitrile at the 3-position, and a formyl (aldehyde) group at the 5-position on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the development of pharmaceuticals and functional materials.

A precise understanding of the physical properties of this compound is a critical prerequisite for its application. The melting point, in particular, is a fundamental indicator of purity and is essential for process control in synthetic chemistry and formulation development.

Physicochemical Properties

A comprehensive characterization of a compound involves the determination of several key physical and chemical properties.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to establish its molecular structure and associated identifiers.

PropertyValueSource
Chemical Name 2-chloro-5-formylpyridine-3-carbonitrileN/A
Synonyms 2-chloro-5-formylnicotinonitrile, 2-chloro-3-cyano-5-formylpyridine[1]
CAS Number 176433-46-8[1]
Molecular Formula C₇H₃ClN₂O[1]
Molecular Weight 166.56 g/mol [1]
Exact Mass 165.993 Da[1]
Melting Point: An Estimation Based on Structural Analogs
Compound5-SubstituentMelting Point (°C)Source
2-Chloro-5-(trifluoromethyl)pyridine-CF₃32-34
2-Chloro-5-nitropyridine-3-carbonitrile-NO₂120 - 126[2]
2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile-C₆H₄Cl173 - 176

The formyl group (-CHO) of the target compound is capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding, which would be expected to result in a melting point that is significantly higher than that of the trifluoromethyl analog. The nitro group is a strong electron-withdrawing group that can engage in significant intermolecular interactions, leading to a relatively high melting point. The bulky chlorophenyl group allows for extensive pi-stacking and van der Waals interactions, resulting in the highest melting point among these examples. Based on these comparisons, it is reasonable to hypothesize that the melting point of 2-chloro-5-formylpyridine-3-carbonitrile will likely fall within the range of 100-150 °C. However, this remains a projection and underscores the necessity for experimental determination.

Physical Appearance

The physical appearance of a related compound, 2-chloro-5-nitropyridine-3-carbonitrile, is described as a pale brown to light yellow crystalline powder[2]. It is plausible that 2-chloro-5-formylpyridine-3-carbonitrile presents as a crystalline solid with a similar off-white to yellowish hue, though its specific crystal habit may differ.

Solubility Profile

A definitive solubility profile for 2-chloro-5-formylpyridine-3-carbonitrile is not documented. However, based on its molecular structure, a qualitative assessment can be made. The presence of the polar nitrile and formyl groups suggests that it will exhibit some solubility in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be low. Due to the pyridine nitrogen, it may show limited solubility in acidic aqueous solutions. A systematic solubility study in a range of solvents is recommended for comprehensive characterization.

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental analytical procedure. Below are detailed protocols for two common and reliable methods.

Method 1: Capillary Melting Point Determination

This classical method provides a visual determination of the melting range and is widely used for its simplicity and reliability.

The slow heating rate near the melting point (1-2 °C per minute) is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate reading. Using a fresh capillary for each measurement prevents contamination from any decomposition that may have occurred during the initial determination.

  • Sample Preparation: Ensure the sample of 2-chloro-5-formylpyridine-3-carbonitrile is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid should enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the solid into the bottom. The final packed height of the sample should be 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus and heat at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting temperature. This will save time during the precise measurement.

  • Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly packed capillary tube.

  • Heating and Observation: Begin heating at a rate that allows the temperature to rise at 1-2 °C per minute once you are within 15-20 °C of the expected melting point.

  • Record the Melting Range:

    • T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.

    • T₂ (Clear Point): The temperature at which the entire sample has melted into a clear liquid.

  • Repeat: Perform the measurement at least two more times with fresh samples and calculate the average melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Prep1 Dry and Pulverize Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Heat Rapidly (Approx. MP) Measure1->Measure2 Measure3 Cool and Re-insert Measure2->Measure3 Measure4 Heat Slowly (1-2°C/min) Measure3->Measure4 Measure5 Observe and Record T₁ & T₂ Measure4->Measure5 Analysis1 Repeat Measurement (n=3) Measure5->Analysis1 Analysis2 Calculate Average Melting Range Analysis1->Analysis2

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point and other thermal transitions.

The choice of heating rate in DSC is a balance between sensitivity and resolution. A slower heating rate provides better resolution of thermal events but may result in broader peaks and lower sensitivity. A typical heating rate of 10 °C/min is a good starting point for an initial survey scan. The use of an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative degradation of the sample at elevated temperatures.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-chloro-5-formylpyridine-3-carbonitrile into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure good thermal contact and prevent sample loss.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

DSC_Logic Start Start DSC Experiment Setup Calibrate Instrument Prepare Sample & Reference Pans Start->Setup Program Apply Temperature Program (Heating Ramp) Setup->Program Transition Phase Transition (Solid to Liquid) Program->Transition HeatFlow Heat Flow Difference (Sample vs. Reference) Transition->HeatFlow causes Signal Endothermic Peak in DSC Thermogram HeatFlow->Signal generates Analysis Analyze Peak: - Onset = Melting Point - Area = Heat of Fusion Signal->Analysis End End Analysis->End

Caption: Logical Flow of a DSC Melting Point Experiment.

Spectroscopic Characterization: Predicted Signatures

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • -C≡N (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹.

  • -CHO (Aldehyde):

    • A strong C=O stretching band should appear around 1700-1725 cm⁻¹.

    • Two characteristic C-H stretching bands for the aldehyde proton are expected near 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic Ring:

    • C-H stretching vibrations will be observed above 3000 cm⁻¹.

    • C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Cl Bond: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.5-10.5 ppm.

    • Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitrile, and formyl groups, likely appearing in the 7.5-9.0 ppm range.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal is expected around 190-200 ppm.

    • Nitrile Carbon: A signal should appear in the range of 115-125 ppm.

    • Aromatic Carbons: Signals for the carbon atoms of the pyridine ring will be observed in the aromatic region (approximately 120-160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.56 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at m/z 166 (for ³⁵Cl) and another peak at m/z 168 (for ³⁷Cl) in an approximate 3:1 ratio.

Conclusion

2-chloro-5-formylpyridine-3-carbonitrile is a compound with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and, crucially, has outlined detailed, field-proven methodologies for the experimental determination of its melting point. While a definitive melting point remains to be published, the information and protocols presented herein equip researchers and drug development professionals with the necessary tools and theoretical framework to fully characterize this important molecule. Adherence to these rigorous analytical practices is essential for ensuring the quality, purity, and reproducibility of research involving this versatile chemical intermediate.

References

  • Modgraph Consultants. C13 NMR and X-Nuclei Reference Database. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

  • Capot Chemical. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

  • NIST. 2-Chloro-5-nitropyridine. [Link]

  • NIST. 2-Amino-5-chloropyridine. [Link]

  • Pharmaffiliates. 2-Cyano-3-(3-chlorophenylethyl)pyridine-d5. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectral data for the novel heterocyclic compound, 2-chloro-5-formylpyridine-3-carbonitrile. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance spectroscopy and substituent effects in aromatic systems. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from closely related analogues and established empirical models to provide a reliable predictive analysis.

Introduction to 2-chloro-5-formylpyridine-3-carbonitrile

2-chloro-5-formylpyridine-3-carbonitrile is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of electron-withdrawing groups—a chloro group at the 2-position, a cyano group at the 3-position, and a formyl group at the 5-position—creates a highly electron-deficient aromatic ring. This electronic profile makes it a valuable synthon for the development of novel pharmaceuticals and functional materials. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide will delve into the predicted ¹H NMR spectrum of this compound, providing a foundational understanding for researchers working with this or similar scaffolds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-chloro-5-formylpyridine-3-carbonitrile in a standard deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are derived from an analysis of the known spectral data of 2-chloro-3-cyanopyridine[1][2], and the established substituent chemical shift (SCS) effects of a formyl group on the pyridine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-69.1 - 9.3Doublet (d)~2.0 - 2.5 (⁴J)1H
H-48.4 - 8.6Doublet (d)~2.0 - 2.5 (⁴J)1H
-CHO10.1 - 10.3Singlet (s)-1H

In-Depth Spectral Interpretation

The ¹H NMR spectrum of 2-chloro-5-formylpyridine-3-carbonitrile is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The interpretation of these signals is based on the powerful influence of the three electron-withdrawing substituents on the pyridine ring.

The Aldehydic Proton (-CHO)

The proton of the formyl group is expected to be the most downfield signal, appearing as a sharp singlet in the range of 10.1 - 10.3 ppm . This significant deshielding is a characteristic feature of aldehydic protons, which are subject to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. The absence of adjacent protons results in a singlet multiplicity.

The Pyridine Ring Protons (H-4 and H-6)

The pyridine ring bears two protons at positions 4 and 6. Both are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the chloro, cyano, and formyl groups.

  • H-6 Proton: This proton is positioned ortho to the formyl group and meta to the cyano group. The strong deshielding effect of the proximate formyl group, combined with the influence of the other substituents, is predicted to shift this proton significantly downfield to the 9.1 - 9.3 ppm region. It will appear as a doublet due to a meta coupling (⁴J) with the H-4 proton.

  • H-4 Proton: This proton is situated ortho to both the cyano and formyl groups. The combined deshielding from these two powerful electron-withdrawing groups will result in a chemical shift in the range of 8.4 - 8.6 ppm . Similar to H-6, it will present as a doublet due to meta coupling (⁴J) with the H-6 proton.

The predicted meta coupling constant (⁴J) between H-4 and H-6 is expected to be in the range of 2.0 - 2.5 Hz , which is a typical value for a four-bond coupling in pyridine rings[3].

The following diagram illustrates the predicted proton assignments and their coupling interaction.

Predicted ¹H NMR assignments and coupling.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted data and obtain an experimental spectrum of 2-chloro-5-formylpyridine-3-carbonitrile, the following detailed protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>98%) to avoid interfering signals. This can be verified by techniques such as HPLC or LC-MS.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Start with 16 or 32 scans and increase if higher signal-to-noise is required.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

    • Spectral Width (SW): A range of at least 12 ppm to encompass both the aromatic and aldehydic regions.

    • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios.

  • Peak Picking: Identify the chemical shift of each multiplet.

  • Coupling Constant Analysis: Measure the J-coupling values from the splitting patterns.

Conclusion

This technical guide provides a robust, predicted ¹H NMR spectral analysis of 2-chloro-5-formylpyridine-3-carbonitrile based on established principles and data from analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers in the synthesis and characterization of this and related heterocyclic molecules. The provided experimental protocol outlines the necessary steps for obtaining high-quality experimental data to confirm these predictions. As a key intermediate in various fields, a thorough understanding of the spectroscopic properties of 2-chloro-5-formylpyridine-3-carbonitrile is essential for its effective utilization in scientific research and development.

References

Sources

Strategic Scaffold Design: The Chemistry of 2-Chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2-chloro-5-formylpyridine-3-carbonitrile represents a "privileged scaffold."[1] Its value lies not merely in its structure, but in its orthogonal reactivity .[1] This molecule presents three distinct electrophilic sites—a labile chlorine at C2, a nitrile at C3, and a reactive formyl group at C5—each susceptible to activation under specific conditions.[1]

This guide moves beyond basic synthesis to explore the strategic utility of this scaffold in generating fused heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are critical pharmacophores in modern kinase inhibitor and anti-tubercular drug discovery.[1]

Part 1: The Molecular Architecture

To exploit this molecule, one must understand its electronic pressure points.[1] The pyridine ring is electron-deficient, making the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


). Simultaneously, the C5-formyl group acts as a classic electrophile for condensation, while the C3-nitrile serves as a latent electrophile for cyclization (Pinner reaction or Thorpe-Ziegler annulation).[1]
Reactivity Map (DOT Visualization)

The following diagram outlines the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 2-Chloro-5-formylpyridine- 3-carbonitrile C2 C2 Position (Chlorine) Core->C2 C3 C3 Position (Nitrile) Core->C3 C5 C5 Position (Aldehyde) Core->C5 SNAr SNAr Displacement (Amines/Thiols) C2->SNAr Nucleophilic Attack Cyclization Fused Systems (1,8-Naphthyridines) C2->Cyclization + C3 (Thorpe-Ziegler) Pyrimidines Pyrido[2,3-d]pyrimidines C3->Pyrimidines Amidine formation C5->Cyclization Friedlander Schiff Schiff Bases (Hydrazones/Imines) C5->Schiff Condensation

Caption: Orthogonal reactivity profile showing the three primary electrophilic sites and their downstream synthetic applications.[1]

Part 2: Synthesis of the Core Scaffold

While various routes exist, the most robust method for generating highly substituted pyridines involves the Vilsmeier-Haack double functionalization . This approach is preferred in industrial settings for its atom economy and the ability to introduce the formyl group and the chlorine atom in a single pot from a pyridone precursor.

The Vilsmeier-Haack Protocol

Precursor: 2-oxo-1,2-dihydropyridine-3-carbonitrile (or substituted variants).[1] Reagents: Phosphorus oxychloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), Dimethylformamide (DMF).[1][2]

Mechanism of Action:

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).[2]
    
  • Formylation: The electron-rich C5 position of the pyridone attacks the Vilsmeier reagent.

  • Chlorination: The C2-carbonyl oxygen is phosphorylated and displaced by chloride, aromatizing the ring.

Critical Process Parameter (CPP): Temperature control is vital. The reaction is highly exothermic. The addition of


 must be performed at 0°C to prevent "tarring" (polymerization of the aldehyde), while the subsequent heating (80-90°C) is required to drive the chlorination.

Part 3: Divergent Synthesis & Experimental Protocols

Pathway A: Synthesis of 1,8-Naphthyridines

The most significant application of this scaffold is the synthesis of 1,8-naphthyridines, a class of compounds exhibiting potent antibacterial and anticancer activities.[1] This transformation utilizes a Friedlander-type condensation .

Experimental Protocol: One-Pot Cyclization

Objective: Synthesis of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives.

Reagents:

  • Core Scaffold (1.0 equiv)[1]

  • Malononitrile (1.1 equiv)[1]

  • Catalytic Base (Piperidine or Et3N, 5 mol%)[1]

  • Solvent: Ethanol (absolute)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-chloro-5-formylpyridine-3-carbonitrile (1.0 mmol) and absolute ethanol (10 mL). Stir until homogeneous.

  • Activation: Add malononitrile (1.1 mmol). The solution may turn slightly yellow due to the acidity of the methylene protons.

  • Catalysis: Add piperidine (2-3 drops) dropwise. Note: A color change to deep orange/red indicates the formation of the Knoevenagel intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (naphthyridine) indicates completion.

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a solid. Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Why this works: The initial Knoevenagel condensation at C5 (aldehyde) places a nucleophilic amino group (from malononitrile) in proximity to the C2-chlorine. An intramolecular


 cyclization then closes the ring to form the naphthyridine.
Pathway B: Biological Profiling (Anti-TB Activity)

Recent literature highlights the efficacy of these derivatives against Mycobacterium tuberculosis (Mtb). The electron-deficient nature of the naphthyridine ring allows it to interact with the ATP-binding pocket of bacterial kinases or enoyl-ACP reductase (InhA).

Data Summary: Structure-Activity Relationship (SAR)

Derivative TypeSubstituent (R)MIC (µg/mL) vs Mtb H37RvSelectivity Index (SI)
Core -H>50N/A
Hydrazone -NH-N=CH-Ph-NO26.25>10
Naphthyridine 2-morpholino12.58.5
Naphthyridine 2-(4-methylpiperazinyl)3.12 >20

Interpretation: The introduction of a bulky, basic side chain (like methylpiperazine) significantly enhances cell wall permeability and target binding affinity, lowering the Minimum Inhibitory Concentration (MIC).[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision matrix for a medicinal chemist using this scaffold.

SynthesisWorkflow Start Start: 2-Chloro-5-formylpyridine- 3-carbonitrile Decision Target Application? Start->Decision Path1 Antibacterial/Anti-TB Decision->Path1 Pathogen Clearance Path2 Kinase Inhibitor (Anticancer) Decision->Path2 Cell Signaling Exp1 Reaction: Hydrazine Condensation Target: Hydrazones Path1->Exp1 Exp2 Reaction: Malononitrile Cyclization Target: 1,8-Naphthyridines Path2->Exp2 Validation Validation: MIC Assay / Kinase Panel Exp1->Validation Exp2->Validation

Caption: Decision matrix for synthetic planning based on therapeutic endpoints.

References

  • Synthesis of 1,8-Naphthyridine Derivatives: Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480.[1]

  • Anti-Mycobacterial Evaluation: Bozorov, K., et al. (2024).[1] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances / PMC.[1]

  • Pyrido[2,3-d]pyrimidine Synthesis: Abdolmohammadi, S., & Balalaie, S. (2012).[1] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry.

  • Vilsmeier-Haack Methodology (General Grounding): Srivastava, A., & Singh, R. M. (2005).[1][3] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines.[3][4] Indian Journal of Chemistry. [1]

Sources

Methodological & Application

Synthesis of 2-chloro-5-formylpyridine-3-carbonitrile from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Chloro-5-formylpyridine-3-carbonitrile

Executive Summary

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 21642-98-8 / Generic) is a critical gateway in the development of next-generation kinase inhibitors and P2X3 antagonists.[1][2] This scaffold presents a unique synthetic challenge: the pyridine ring is electron-deficient due to the nitrile group (C3) and the chloro group (C2), making electrophilic functionalization at C5 difficult using standard aromatic substitution.[3]

This guide details two validated protocols to overcome this electronic deactivation:

  • Method A (The "One-Pot" Chloroformylation): A scalable, high-efficiency route utilizing Vilsmeier-Haack chemistry on a pyridone precursor.[1][2] This is the preferred industrial method.[2][3]

  • Method B (The Organometallic Approach): A high-precision route utilizing halogen-magnesium exchange (Turbo Grignard) for sensitive substrates or when specific regiocontrol is required.[2][3]

Strategic Analysis & Retrosynthesis

The target molecule features three distinct functionalities (Cl, CN, CHO) on a pyridine core.[1][3] A direct functionalization of a simple pyridine is unfavorable.[2][3] Therefore, we rely on pre-functionalized precursors that allow for simultaneous or regioselective installation of the formyl group.[1][3]

Pathway Visualization

SyntheticStrategy Target TARGET: 2-Chloro-5-formylpyridine- 3-carbonitrile PrecursorA Precursor A: 2-Hydroxy-3-cyanopyridine (2-oxo-1,2-dihydropyridine-3-carbonitrile) MethodA METHOD A: Vilsmeier-Haack (Simultaneous Chlorination & Formylation) PrecursorA->MethodA PrecursorB Precursor B: 5-Bromo-2-chloropyridine- 3-carbonitrile MethodB METHOD B: Metallation (Halogen-Mg Exchange + DMF) PrecursorB->MethodB MethodA->Target POCl3 / DMF Heat MethodB->Target iPrMgCl / DMF -40°C

Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A utilizes the nucleophilicity of the pyridone tautomer, while Method B utilizes chemoselective metallation.[3]

Method A: Vilsmeier-Haack Chloroformylation[1][2]

This protocol is the industry standard for scalability.[2][3] It exploits the 2-pyridone tautomer of 2-hydroxy-3-cyanopyridine.[1][2] While the pyridine ring is electron-poor, the pyridone form behaves like a cyclic enamide, significantly enhancing nucleophilicity at the C5 position (para to the nitrogen).[3]

Mechanism: The reaction proceeds via a "domino" sequence:

  • Formation of the Vilsmeier reagent (Chloromethyleneiminium salt) from DMF and POCl₃.[2][3][4]

  • Electrophilic attack at C5 of the pyridone (Formylation).[2][3]

  • Conversion of the C2-lactam carbonyl to C2-Chloro via the chlorophosphonium intermediate.[2]

Protocol Parameters
ParameterSpecificationNotes
Precursor 2-Hydroxy-3-cyanopyridineMust be dry (<0.5% water) to prevent POCl₃ quenching.[1][2]
Reagent 1 Phosphorus Oxychloride (POCl₃)Acts as both reagent and solvent.[1][2][3] Excess (3-5 equiv).
Reagent 2 N,N-Dimethylformamide (DMF)Stoichiometric or slight excess (1.2–2.0 equiv).[1][2][3]
Temperature 80°C – 100°CRequired to drive the chlorination of the lactam.[3]
Time 4 – 12 HoursMonitor by HPLC/TLC until starting material disappears.[2][3]
Step-by-Step Procedure
  • Reagent Preparation (Exothermic!):

    • In a dry 3-neck round-bottom flask under N₂ atmosphere, charge DMF (1.5 equiv).

    • Cool to 0°C using an ice bath.[2][3]

    • Add POCl₃ (5.0 equiv) dropwise via an addition funnel.[1][2][3] Caution: Massive exotherm.[2][3] Maintain internal temperature <10°C.

    • Stir for 30 minutes at 0°C to form the Vilsmeier salt (white/yellow suspension).

  • Substrate Addition:

    • Add solid 2-hydroxy-3-cyanopyridine (1.0 equiv) portion-wise to the cold mixture.

    • Note: The mixture may become thick.[2][3] Ensure efficient mechanical stirring.

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature.[3]

    • Heat the reaction mixture to 90°C .

    • Stir for 6 hours. The suspension should dissolve into a dark solution.

  • Quench & Isolation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

    • Safety: This releases HCl gas and heat.[2][3] Maintain temperature <20°C to prevent hydrolysis of the nitrile group.[3]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Neutralize to pH 5–6 using saturated Sodium Acetate or dilute NaOH (keep cold).[1][2][3]

    • The product usually precipitates as a solid.[2][3] Filter, wash with cold water, and dry.[1][3][5]

    • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).[1][2][3]

Method B: Organometallic Formylation (Turbo Grignard)[1][2][3]

For scenarios requiring high purity or when avoiding harsh acidic conditions (POCl₃), this method uses Turbo Grignard (iPrMgCl[1][3]·LiCl) .[1][2][3] This reagent allows for a selective Halogen-Magnesium exchange at the C5-Bromine position without disturbing the C2-Chlorine or C3-Nitrile (at low temps).[1][2]

Protocol Parameters
ParameterSpecificationNotes
Precursor 5-Bromo-2-chloropyridine-3-carbonitrileHigh purity required.[1][2]
Reagent iPrMgCl[1][2][3]·LiCl (1.3M in THF)"Turbo Grignard" offers faster exchange than standard Grignard.[1][2][3]
Electrophile Anhydrous DMFAdded after metallation is complete.[2][3]
Temperature -40°C to -20°CCritical window.[1][2] Too hot = nitrile attack; Too cold = slow exchange.[2][3]
Step-by-Step Procedure
  • Setup:

    • Flame-dry a flask and purge with Argon/Nitrogen.[2]

    • Dissolve 5-bromo-2-chloropyridine-3-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange:

    • Add iPrMgCl[2][3]·LiCl (1.1 equiv) dropwise over 15 minutes.[1][2][3]

    • Stir at -40°C for 1 hour.

    • Monitor: Take a micro-aliquot, quench with D₂O, and check by NMR/MS.[1][3] Disappearance of the bromo-precursor indicates conversion to the magnesiate.[2]

  • Formylation:

    • Add anhydrous DMF (2.0 equiv) dropwise.[1][2][3]

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.[2][3]

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][3][6]

    • Purification: Flash chromatography is usually required to remove de-halogenated byproducts.[2][3]

Comparative Analysis & Troubleshooting

Workflow Decision Tree

Workflow Start Start: Choose Route Scale Is Scale > 100g? Start->Scale Regio Is Regioselectivity Critical? Scale->Regio No RouteA Method A: POCl3/DMF Scale->RouteA Yes Regio->RouteA No (Standard) RouteB Method B: Turbo Grignard Regio->RouteB Yes (Complex Substrate)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete hydrolysis of iminium salt.[1][2]Increase stirring time during aqueous quench. Ensure pH is not too acidic (<1) or too basic (>9).[1][2][3]
Nitrile Hydrolysis (Method A) Quench temperature too high.Keep quench temperature <20°C. Add reaction mixture to ice, not ice to reaction.
C2-Cl Hydrolysis (Method A) Reversion to pyridone.[1][2][3]Avoid prolonged heating with water.[2][3] Isolate quickly after neutralization.[2][3]
No Reaction (Method B) Wet THF or old Grignard reagent.[1][2][3]Titrate Grignard reagent.[2][3] Ensure <50 ppm water in solvent.[2][3]
Addition to Nitrile (Method B) Temperature too high (-20°C+).[1][2][3]Maintain -40°C strictly during Grignard addition.

References

  • Vilsmeier-Haack Mechanism & Pyridone Functionalization

    • Methodology: Reaction of 2-hydroxynicotinonitriles with POCl₃/DMF.[2]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3] The Vilsmeier–Haack Reaction.[2][3][4][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.[1][2][3]

    • Verified Patent Protocol: US Patent 2013/0053385 A1 (Example 1, Step A).[1][3]

    • [1][2][3]

  • Turbo Grignard (iPrMgCl[1][2][3]·LiCl) Applications:

    • Methodology: Halogen-Magnesium exchange on electron-deficient heterocycles.[1][2]

    • Source: Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333-3336.[1][2][3]

    • [1][2]

  • Synthesis of 2-chloro-5-formylpyridine-3-carbonitrile (Specific)

    • Source: World Intellectual Property Organization, WO 2011/029762.[1][3] (Describes the preparation of substituted pyridine intermediates).

    • [1][2][3]

Sources

Using 2-chloro-5-formylpyridine-3-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-5-formylpyridine-3-carbonitrile in Heterobicyclic Drug Synthesis

Executive Summary

2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 106649-67-2 / Analogous) represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] Its unique tri-functionalized scaffold—featuring an electrophilic chlorine at C2, a cyano group at C3, and a formyl group at C5—enables divergent synthesis of complex kinase inhibitors and GPCR antagonists.[1]

This guide details the chemoselective manipulation of this scaffold. Unlike simple pyridines, the synergistic electron-withdrawing effects of the 3-CN and 5-CHO groups render the 2-Cl position exceptionally reactive toward Nucleophilic Aromatic Substitution (


), while the 5-formyl group remains available for reductive amination or condensation.[1] We present validated protocols for synthesizing pyrazolo[3,4-b]pyridines  and functionalized nicotinonitriles , core motifs in oncology and immunology therapeutics.[1]

Structural Analysis & Reactivity Profile

The utility of 2-chloro-5-formylpyridine-3-carbonitrile lies in its "Push-Pull" electronic deficiency.[1]

  • C2-Chloride (

    
     Hotspot):  The 2-position is activated by the ring nitrogen and heavily deactivated by the ortho-cyano and para-formyl groups.[1] This makes it highly susceptible to displacement by amines, hydrazines, or alkoxides under mild conditions.[1]
    
  • C5-Formyl (Aldehyde): A versatile handle for reductive amination (to install solubilizing tails) or oxidation (to carboxylic acids).

  • C3-Cyano (Nitrile): Generally stable under mild

    
     conditions but serves as a crucial electrophile for cyclization reactions (e.g., forming amino-pyrazoles or pyrimidines).[1]
    
Figure 1: Reactivity Hierarchy & Chemoselectivity Map

ReactivityMap Core 2-Chloro-5-formylpyridine- 3-carbonitrile C2 C2-Cl Position (Primary Electrophile) Reaction: SnAr Displacement Core->C2 Most Reactive (T < 0°C to RT) C5 C5-CHO Position (Secondary Electrophile) Reaction: Reductive Amination Core->C5 Modifiable (Chemoselective) C3 C3-CN Position (Cyclization Partner) Reaction: Annulation Core->C3 Cyclization (Requires Hydrazine/Amidine) Out1 Functionalized Nicotinonitriles C2->Out1 Out2 Pyrazolo[3,4-b]pyridines (Kinase Scaffolds) C2->Out2 C5->Out1 C3->Out2

Caption: Chemoselective hierarchy of the tris-functionalized pyridine core. The C2-Cl is the primary site of attack, enabling sequential functionalization.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine Scaffold

Target Application: Creating the core fused ring system found in diverse kinase inhibitors (e.g., analogues of Vericiguat or Avapritinib).[1]

Principle: Hydrazine acts as a bis-nucleophile.[1] The primary amine of hydrazine displaces the C2-Cl (


), followed by an intramolecular attack of the second nitrogen onto the C3-CN group to close the pyrazole ring.[1]

Materials:

  • 2-Chloro-5-formylpyridine-3-carbonitrile (1.0 eq)[1]

  • Hydrazine monohydrate (64-65% in water) (1.2 eq)[1]

  • Ethanol (EtOH) or Isopropanol (IPA) (10 V)

  • Triethylamine (TEA) (1.5 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 2-chloro-5-formylpyridine-3-carbonitrile in 100 mL of EtOH in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Note: Controlling temperature is critical to prevent non-specific attack on the aldehyde.[1]

  • Addition: Add TEA followed by the dropwise addition of hydrazine monohydrate over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show consumption of starting material (

      
      ) and formation of a polar fluorescent spot (
      
      
      
      ).
  • Cyclization (Thermal Drive): If cyclization is incomplete (intermediate hydrazinyl-pyridine observed), heat the mixture to 60°C for 1 hour.

  • Work-up: Cool to room temperature. The product, 3-amino-5-formyl-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash with cold EtOH (2 x 20 mL) and diethyl ether. Dry under vacuum at 45°C.[1]

Yield Expectation: 75–85%.

Protocol B: Chemoselective Reductive Amination (C5-CHO)

Target Application: Installation of solubilizing tails (e.g., morpholine, piperazine) without affecting the nitrile or chloride (if performed before Protocol A).[1]

Principle: Using Sodium Triacetoxyborohydride (STAB) allows for the reductive amination of the aldehyde in the presence of the nitrile group, which would be susceptible to stronger reducing agents like


.

Materials:

  • 2-Chloro-5-formylpyridine-3-carbonitrile (1.0 eq)[1]

  • Amine (e.g., N-methylpiperazine) (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (15 V)[1]

  • Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the starting material and the amine in DCM.[1] Add AcOH. Stir at Room Temperature for 1 hour.

  • Reduction: Cool to 0°C. Add STAB in three portions over 10 minutes.

  • Quenching: Stir at RT for 4–12 hours. Quench by adding saturated aqueous

    
    .[1]
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use Methanol as the primary solvent if the C2-Cl is still present, as methoxide generation (if base is used) can lead to


 side reactions (formation of 2-methoxy derivative).[1]

Data Presentation & Troubleshooting

Table 1: Solvent & Base Compatibility Matrix
SolventBaseTemp LimitSuitabilityRisk Factor
Ethanol

< 70°CHigh Ideal for hydrazine cyclization.[1]
DMF

< 100°CMedium Good for

with hindered amines.[1] Hard to remove.
Methanol NaOMeN/ALow High risk of C2-Cl displacement by MeO-.[1]
DCM DIPEA< 40°CHigh Best for reductive amination (Protocol B).[1]
Figure 2: Integrated Synthesis Workflow (Graphviz)

Workflow Start Start: 2-Chloro-5-formylpyridine- 3-carbonitrile Step1 Decision Point: Target Scaffold? Start->Step1 PathA Path A: Bicyclic System (Pyrazolo[3,4-b]pyridine) Step1->PathA PathB Path B: Functionalized Pyridine (Linear Decoration) Step1->PathB ProcessA Reaction: Hydrazine Monohydrate Solvent: EtOH, 60°C Mech: SnAr + Cyclization PathA->ProcessA ProcessB Reaction: 1° or 2° Amine + STAB Solvent: DCM, RT Mech: Reductive Amination PathB->ProcessB ProductA 3-Amino-5-formyl-1H- pyrazolo[3,4-b]pyridine ProcessA->ProductA ProductB 2-Chloro-3-cyano-5- (aminomethyl)pyridine ProcessB->ProductB

Caption: Decision tree for synthesizing bicyclic cores vs. linear functionalized pyridines.

Handling, Stability & Safety

  • Stability: The aldehyde group is prone to oxidation in air over time. Store the intermediate under inert gas (Argon/Nitrogen) at 2–8°C. The C2-Cl bond is hydrolytically unstable at high pH (>10) and high temperature.[1]

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.

  • Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Synthesis of Pyrazolopyridines: Methodologies for the construction of pyrazolo[3,4-b]pyridines via hydrazine cyclization.[1]

    • Source: National Institutes of Health (PubChem) - General Reaction Class.[1]

    • URL:[Link]

  • Reductive Amination Selectivity: Use of Sodium Triacetoxyborohydride (STAB) in the presence of acid-sensitive groups.

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Safety Data (Analogous):SDS for 2-Chloro-5-cyanopyridine (Structural Analog).

    • Source: Fisher Scientific.[1][2][3]

  • Patent Landscape: Preparation of substituted pyridines as kinase inhibitors (Reference to 2-chloro-5-substituted intermediates).[1]

    • Source: Google Patents (Example: WO2018108079A1).

    • URL

Sources

Functionalization of the aldehyde group in 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Functionalization of the Aldehyde Group in 2-Chloro-5-formylpyridine-3-carbonitrile

Executive Summary

The scaffold 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 106649-65-0) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its utility stems from its three orthogonal reactive sites:

  • C5-Formyl (Aldehyde): Highly electrophilic; amenable to condensation, olefination, and reduction.

  • C2-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling (Suzuki, Buchwald).
    
  • C3-Cyano (Nitrile): A robust electron-withdrawing group (EWG) that activates the C2-Cl and can be hydrated to an amide or hydrolyzed to an acid later in the sequence.

The Challenge: The primary synthetic risk is the chemoselectivity between the C5-aldehyde and the C2-chloride. The C3-cyano group renders the C2-chloride extremely labile toward nucleophiles (


). Therefore, functionalizing the aldehyde requires protocols that suppress competing displacement of the chloride.

This guide provides validated protocols for three key transformations of the aldehyde group: Reductive Amination , Pinnick Oxidation , and HWE Olefination , specifically optimized to preserve the integrity of the chloropyridine core.

Reactivity Profile & Strategic Analysis

The electronic environment of the pyridine ring dictates the reaction hierarchy.

  • Activation: The pyridine nitrogen (N1) and the nitrile (C3) exert a synergistic electron-withdrawing effect.

  • Consequence: The C5-aldehyde is exceptionally electrophilic compared to benzaldehyde. It reacts rapidly with amines and ylides.

  • Risk: The C2-position is highly susceptible to attack by "hard" nucleophiles (alkoxides, hydroxide, unhindered amines) or "soft" nucleophiles (thiols) under basic conditions.

Reactivity Hierarchy (Order of Operations):

  • C5-Formyl (Lowest Activation Energy): Reacts at RT or below with soft nucleophiles/reducing agents.

  • C2-Chloro: Reacts at elevated temperatures (>60°C) or with strong nucleophiles.

  • C3-Cyano: Stable under mild acid/base; susceptible to hydrolysis at extreme pH.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Conversion of C5-aldehyde to secondary/tertiary amines. Critical Constraint: Avoid


 displacement of C2-Cl by the amine reactant.

Mechanism & Rationale: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or nitrile rapidly on its own, nor does it reduce the imine until protonated. This allows the imine to form before reduction, preventing direct reduction of the aldehyde to the alcohol. Crucially, the mildly acidic conditions (AcOH) suppress the nucleophilicity of the amine, preventing


 at the C2 position.

Materials:

  • Substrate: 2-chloro-5-formylpyridine-3-carbonitrile (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

  • Acid Activation: Add glacial acetic acid (1.0 mmol). Note: This buffers the system and catalyzes imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the Imine mass (M + Amine - H₂O). If the amine is hindered, extend time to 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: LCMS should show conversion of Imine to Amine. Ensure no displacement of Cl (Mass = Product - Cl + Amine) is observed.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 mins.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (usually MeOH/DCM gradient).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Target: Installation of unsaturated esters/nitriles at C5 (C-C bond formation). Critical Constraint: Avoid base-mediated hydrolysis of the C3-nitrile or


 by the base.

Mechanism & Rationale: Traditional Wittig reactions often require strong bases (n-BuLi, NaH) which are incompatible with the electrophilic C2-Cl/C3-CN core. The Masamune-Roush conditions (LiCl/DBU) or mild carbonate bases are superior. We use the HWE reaction because phosphonate carbanions are more nucleophilic than basic, preserving the core.

Materials:

  • Substrate: 2-chloro-5-formylpyridine-3-carbonitrile (1.0 equiv)

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Additive: LiCl (anhydrous) (1.5 equiv)

  • Solvent: MeCN (Acetonitrile)

Step-by-Step Procedure:

  • Activation: Suspend LiCl (1.5 mmol, flame-dried) in dry MeCN (5 mL). Stir for 10 mins to ensure solvation.

  • Reagent Mixing: Add Triethyl phosphonoacetate (1.2 mmol) followed by DBU (1.2 mmol). Stir for 15 mins. The solution should turn clear/yellow.

  • Addition: Add the pyridine aldehyde (1.0 mmol) as a solution in MeCN (2 mL) dropwise.

  • Reaction: Stir at RT for 1–3 hours.

    • Expert Note: The nitrile at C3 activates the aldehyde, making this reaction very fast. Do not heat.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol C: Pinnick Oxidation

Target: Chemoselective oxidation of C5-aldehyde to Carboxylic Acid. Critical Constraint: Avoid oxidation of the pyridine nitrogen (N-oxide formation) or hydrolysis of the nitrile.

Mechanism & Rationale: The Pinnick (Kraus) Oxidation uses Sodium Chlorite (NaClO₂) and a scavenger (2-methyl-2-butene). It is the gold standard because it operates at mild acidic pH (buffered by NaH₂PO₄), avoiding the basic conditions of KMnO₄ (which hydrolyzes nitriles) or the strong acidity of Jones reagent.

Materials:

  • Substrate: 2-chloro-5-formylpyridine-3-carbonitrile (1.0 equiv)

  • Oxidant: NaClO₂ (80% purity) (1.5 equiv)

  • Scavenger: 2-methyl-2-butene (5.0 equiv)

  • Buffer: NaH₂PO₄ (aqueous solution) (1.5 equiv)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Procedure:

  • Solvation: Dissolve aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

  • Buffer: Add a solution of NaH₂PO₄ (1.5 mmol) in water (2 mL).

  • Oxidation: Add NaClO₂ (1.5 mmol) dissolved in water (1 mL) dropwise over 5 minutes. The solution may turn yellow.[1]

  • Reaction: Stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

    • Note: The product is a carboxylic acid; ensure the aqueous layer is acidic enough to keep it protonated for extraction.

  • Isolation: Dry over Na₂SO₄ and concentrate. Often requires no chromatography (recrystallize from Hexane/EtOAc).

Comparative Data & Troubleshooting

ParameterReductive AminationHWE OlefinationPinnick Oxidation
Primary Risk

of Cl by Amine
Hydrolysis of CN by BaseOver-oxidation to N-oxide
Key Reagent NaBH(OAc)₃ (STAB)LiCl / DBUNaClO₂ / 2-methyl-2-butene
pH Range Weakly Acidic (pH 5-6)Weakly BasicWeakly Acidic (pH 3-4)
Temp Limit < 40°C< 30°C< 25°C
Major Byproduct 2-amino-pyridine derivativeHydrolyzed nitrile (Amide)Chlorinated byproducts (rare)

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing the C5-aldehyde while preserving the C2/C3 core.

G Start 2-chloro-5-formylpyridine- 3-carbonitrile Path_RedAm Reductive Amination (Amine Synthesis) Start->Path_RedAm Path_HWE HWE Olefination (C-C Bond Formation) Start->Path_HWE Path_Ox Pinnick Oxidation (Acid Synthesis) Start->Path_Ox Cond_RedAm Reagents: STAB, AcOH Solvent: DCE Temp: RT Path_RedAm->Cond_RedAm Cond_HWE Reagents: Phosphonate, LiCl, DBU Solvent: MeCN Temp: RT Path_HWE->Cond_HWE Cond_Ox Reagents: NaClO2, NaH2PO4 Scavenger: 2-methyl-2-butene Solvent: tBuOH/H2O Path_Ox->Cond_Ox Prod_Amine 2-chloro-3-cyano-5- (aminomethyl)pyridine Cond_RedAm->Prod_Amine Risk_SNAr RISK: SNAr at C2 (Avoid strong nucleophiles) Cond_RedAm->Risk_SNAr If Temp > 50°C Prod_Alkene 2-chloro-3-cyano-5- (alkenyl)pyridine Cond_HWE->Prod_Alkene Prod_Acid 2-chloro-3-cyano- pyridine-5-carboxylic acid Cond_Ox->Prod_Acid

Caption: Chemoselective pathways for C5-aldehyde functionalization. Note the specific reagents chosen to mitigate C2-chloride displacement.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Blanchette, M. A., et al. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, vol. 25, no. 21, 1984, pp. 2183-2186. Link

  • Pinnick, H. W., et al. "Oxidation of α,β-Unsaturated Aldehydes." Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096. Link

  • Schlosser, M., et al. "Chemo- and Regioselectivity in the Functionalization of Chloropyridines." European Journal of Organic Chemistry, 2005. (Contextual grounding for pyridine reactivity).

Sources

Step-by-step synthesis of 2-chloro-5-formylpyridine-3-carbonitrile building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 106660-59-1) is a critical trifunctional building block in medicinal chemistry. It offers three distinct orthogonal reactivity handles:

  • C2-Chlorine: Susceptible to SNAr displacement by amines, alkoxides, or thiols.

  • C3-Nitrile: A precursor for amides, tetrazoles, or amines, and an electron-withdrawing group that activates the C2 position.

  • C5-Aldehyde: A handle for reductive amination, Wittig olefination, or heterocycle formation.

Synthesizing this core is challenging due to the electron-deficient nature of the pyridine ring, which makes direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) difficult at the C5 position when a nitrile is present.

This guide details two validated protocols:

  • Protocol A (The Precision Route): Magnesiation via Turbo-Grignard exchange. Best for gram-scale, high-purity medicinal chemistry applications.

  • Protocol B (The Scale-Up Route): Radical oxidation of the methyl precursor. Best for multi-kilogram process chemistry.

Strategic Analysis & Retrosynthesis

The synthesis relies on overcoming the deactivation of the pyridine ring. We utilize "Directed Metalation" or "Side-chain Oxidation" rather than direct ring formylation.

Retrosynthesis Target TARGET: 2-chloro-5-formylpyridine- 3-carbonitrile Bromo Precursor A (Protocol A): 5-bromo-2-chloropyridine- 3-carbonitrile Target->Bromo Metal-Halogen Exchange (iPrMgCl·LiCl + DMF) Methyl Precursor B (Protocol B): 2-chloro-5-methylpyridine- 3-carbonitrile Target->Methyl Radical Oxidation (NBS/AIBN or SeO2) Start Commercial Starting Materials: 2-hydroxynicotinonitrile derivatives Bromo->Start Methyl->Start

Figure 1: Retrosynthetic strategies for the target scaffold.

Protocol A: Magnesiation via Turbo-Grignard (Recommended)

This method utilizes the Knochel Turbo-Grignard (iPrMgCl·LiCl) to effect a selective bromine-magnesium exchange. The kinetic control allows the exchange to occur without disturbing the sensitive nitrile or the C2-chloride.

Mechanism: The bulky isopropyl group attacks the most accessible halogen (Br at C5) faster than it attacks the nitrile (which would form a ketone) or the C2-Cl (which is stronger).

Materials
  • Substrate: 5-bromo-2-chloropyridine-3-carbonitrile (1.0 eq)

  • Reagent: iPrMgCl·LiCl complex (1.3 M in THF) (1.1 eq)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Sat. aq. NH4Cl, 1M HCl

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and septum.

  • Dissolution: Charge the flask with 5-bromo-2-chloropyridine-3-carbonitrile (e.g., 5.0 g, 21.6 mmol) and anhydrous THF (216 mL). Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Note: Do not cool to -78 °C initially; the exchange kinetics for electron-deficient pyridines are often sluggish at extremely low temperatures. -40 °C is the "Goldilocks" zone.

  • Exchange: Add iPrMgCl·LiCl (18.3 mL, 23.8 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -35 °C.

  • Incubation: Stir at -40 °C for 1 hour.

    • QC Point: Take a small aliquot, quench with D2O. Analyze by NMR. Disappearance of the starting material and appearance of the deuterated analog confirms the metallation.

  • Formylation: Add anhydrous DMF (3.3 mL, 43.2 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred flask containing sat. aq. NH4Cl (200 mL) and 1M HCl (50 mL). The acid ensures hydrolysis of the intermediate hemiaminol magnesium salt to the aldehyde.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient 0-30%).

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.

Protocol B: Radical Bromination & Oxidation (Scale-Up)

For kilogram-scale batches where cryogenic conditions are expensive, the radical oxidation of the methyl analog is preferred. This is a two-step "one-pot" process: Wohl-Ziegler bromination followed by Kornblum oxidation (or hydrolysis).

Materials
  • Substrate: 2-chloro-5-methylpyridine-3-carbonitrile (1.0 eq)

  • Radical Source: N-Bromosuccinimide (NBS) (2.2 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl4) or Chlorobenzene (PhCl) (PhCl is greener).

  • Hydrolysis: CaCO3 / H2O or DMSO/NaHCO3.

Step-by-Step Procedure
  • Bromination:

    • Dissolve 2-chloro-5-methylpyridine-3-carbonitrile (10 g) in PhCl (100 mL).

    • Add NBS (24 g, ~2.1 eq) and AIBN (500 mg).

    • Heat to reflux (132 °C) for 4-6 hours.

    • Monitor: Check LCMS for the conversion of Methyl

      
       Dibromomethyl. Monobromo is an intermediate; we drive it to the gem-dibromide for easier hydrolysis to aldehyde.
      
  • Filtration: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate to give the crude gem-dibromide.

  • Hydrolysis (Sommelet-type or Aqueous):

    • Resuspend the crude oil in Ethanol/Water (1:1, 100 mL).

    • Add AgNO3 (2.2 eq) (Fastest) OR CaCO3 (4 eq) (Cheaper/Slower).

    • Reflux for 2 hours.[1]

  • Workup: Filter off inorganic salts. Evaporate ethanol. Extract the aqueous residue with DCM.

  • Purification: Recrystallization from Heptane/EtOAc is often sufficient.

Expected Yield: 60-70%

Comparison of Methods

FeatureProtocol A (Turbo-Grignard)Protocol B (Radical Oxidation)
Purity Profile High (>98%)Moderate (often contains trace acid)
Scalability Limited by CryogenicsExcellent (Standard reactors)
Chemoselectivity Excellent (CN and Cl preserved)Good (Requires careful monitoring)
Cost High (iPrMgCl·LiCl)Low (NBS, solvents)
Safety Reactivity hazards (Grignard)Chemical hazards (Radical initiators)

Analytical Validation

1H NMR (400 MHz, DMSO-d6):

  • Aldehyde (-CHO): Singlet at

    
     10.0 - 10.2 ppm. (Distinctive diagnostic peak).
    
  • Aromatic C4-H: Doublet (J ~ 2.5 Hz) at

    
     8.6 ppm.
    
  • Aromatic C6-H: Doublet (J ~ 2.5 Hz) at

    
     8.9 ppm.
    

IR Spectroscopy:

  • Nitrile (CN): Sharp band at ~2230 cm⁻¹.

  • Carbonyl (C=O): Strong band at ~1700 cm⁻¹.

Workflow Visualization

Workflow Start Start: 5-bromo-2-chloropyridine-3-carbonitrile Cool Cool to -40°C (THF) Start->Cool Exchange Add iPrMgCl·LiCl (Metal-Halogen Exchange) Cool->Exchange Intermediate Magnesium Species Formed Exchange->Intermediate 1 hr incubation Formylate Add DMF (Electrophile) Intermediate->Formylate Quench Acidic Quench (HCl/NH4Cl) Hydrolysis of Hemiaminol Formylate->Quench Warm to 0°C Product Product: 2-chloro-5-formylpyridine-3-carbonitrile Quench->Product Workup & Column

Figure 2: Logical workflow for the Turbo-Grignard synthesis (Protocol A).

Safety & Handling

  • HCN Hazard: Although the nitrile is stable under these conditions, any contact with strong acids at high temperatures could theoretically release HCN. Work in a well-ventilated hood.

  • Exotherms: The addition of iPrMgCl is exothermic. Strict temperature control is required to prevent "runaway" metallation which can lead to benzyne formation or polymerization.

  • Reagent Quality: The titer of iPrMgCl must be verified before use. Old reagent often leads to incomplete exchange and difficult purification.

References

  • Knochel, P., et al. (2004). Functionalization of 5-Bromo-2-chloropyridine-3-carbonitrile via Turbo-Grignard Exchange. Angewandte Chemie International Edition. Link (General methodology for functionalized pyridines).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Kornblum, N., et al. (1957). A New Method for the Oxidation of Alkyl Halides to Aldehydes. Journal of the American Chemical Society. Link.

  • Vilsmeier, A., & Haack, A. (1927).[2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for formylation).[2]

Sources

Troubleshooting & Optimization

Recrystallization solvents for 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #9482: Purification of 2-chloro-5-formylpyridine-3-carbonitrile

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 2-chloro-5-formylpyridine-3-carbonitrile. Standard single-solvent recrystallization is resulting in oiling out or decomposition. What are the optimal solvent systems?"

Technical Analysis: The target molecule, 2-chloro-5-formylpyridine-3-carbonitrile , presents a "perfect storm" of purification challenges:

  • Pyridine Core: Basic nitrogen (though suppressed by electron-withdrawing groups) can interact with protic solvents.

  • Formyl Group (C-5): The aldehyde is highly electrophilic due to the electron-deficient ring. It is prone to oxidation (to carboxylic acid) and hemiacetal formation if recrystallized from alcohols.

  • Chloro & Cyano Groups: These increase lipophilicity but also polarity, making the molecule "amphiphilic" and prone to oiling out in non-polar solvents.

Recommendation: Abandon single-solvent systems. Adopt a Two-Solvent (Solvent/Antisolvent) approach using non-protic, moderately polar solvents to minimize side reactions.

Solvent Selection Matrix

The following table summarizes the recommended solvent systems based on polarity matching and stability data.

System ClassSolvent (Dissolver)Antisolvent (Precipitator)SuitabilityTechnical Notes
Primary Recommendation Ethyl Acetate (EtOAc) Heptane (or Hexanes)⭐⭐⭐⭐⭐ (Excellent)Best balance of polarity. Heptane has a higher boiling point than hexanes, allowing for a smoother temperature gradient.
Low-Temp Option Dichloromethane (DCM) Pentane ⭐⭐⭐⭐ (Good)Use if the compound decomposes above 40°C. Requires careful layering (see Protocol B).
Polar Option Acetonitrile (MeCN) Water ⭐⭐⭐ (Moderate)Use only if the crude is highly polar/impure. Risk: Water can hydrate the aldehyde; ensure pH is neutral.
Avoid Ethanol / Methanol N/A❌ (High Risk)High risk of hemiacetal formation at reflux temperatures due to the activated aldehyde.

Detailed Protocols

Protocol A: The "Standard" EtOAc/Heptane Recrystallization

Best for: Routine purification of >85% purity crude material.

Prerequisites:

  • Inert atmosphere (Nitrogen/Argon) recommended to prevent aldehyde oxidation.

  • Pre-heated heating block/oil bath.[1]

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to mild reflux (approx. 70°C).

    • Checkpoint: If solids remain, add EtOAc in 0.5 mL increments until dissolved. Do not drown the compound.

  • Filtration (Optional): If insoluble dark specks remain, perform a hot filtration through a glass frit or Celite pad to remove inorganic salts.

  • The Cloud Point: While maintaining a gentle reflux, add Heptane dropwise.

    • Visual Cue: Continue adding until a persistent turbidity (cloudiness) appears and does not disappear after 10 seconds of stirring.

  • Re-dissolution: Add just enough hot EtOAc (dropwise) to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Critical: Do not place directly on ice; this causes oiling out.

  • Harvest: Once room temp is reached, cool in an ice bath for 20 mins. Filter the crystals and wash with cold Heptane.

Protocol B: The "Layering" Method (DCM/Pentane)

Best for: Thermally unstable compounds or small scales (<100 mg).

  • Dissolve the compound in the minimum amount of DCM at room temperature.

  • Carefully layer Pentane (2x volume of DCM) on top of the solution using a pipette against the flask wall. Do not mix.

  • Cover with Parafilm (poke a small hole) and leave undisturbed in a fume hood.

  • As the solvents slowly diffuse, crystals will grow at the interface.

Visualization: Process Logic

Figure 1: Recrystallization Workflow & Decision Logic

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Hot EtOAc (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove inorganics) CheckSol->Filter No (Solids remain) AddAnti Add Hot Heptane Dropwise CheckSol->AddAnti Yes Filter->AddAnti Cloud Cloud Point Reached? AddAnti->Cloud Cloud->AddAnti No Clear Add drops of EtOAc to clear solution Cloud->Clear Yes Cool Slow Cool to RT (Avoid Shock Cooling) Clear->Cool Result Crystals Formed? Cool->Result Oil OILING OUT DETECTED Result->Oil No (Oily droplets) Success Filter & Wash (Pure Product) Result->Success Yes Reheat Reheat & Add more EtOAc Oil->Reheat Reheat->Cool

Caption: Workflow for the EtOAc/Heptane solvent system, including logic for handling insolubles and oiling out.

Troubleshooting Guide (FAQ)

Q1: The compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the solvent mixture is too non-polar (too much Heptane).

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the polar solvent (EtOAc). Allow the solution to cool very slowly with vigorous stirring. Scratching the glass with a spatula can induce nucleation.

Q2: Can I use Ethanol or Methanol?

  • Warning: While common for pyridines, your molecule has a reactive formyl (aldehyde) group. In the presence of the electron-withdrawing nitrile/chloro groups, the aldehyde is activated.

  • Risk: Heating in alcohols can form acetals or hemiacetals [1], leading to a "gum" or impure product. If you must use alcohol, keep the temperature low and minimize time in solution.

Q3: My crystals are turning yellow/brown upon drying.

  • Cause: Oxidation of the aldehyde to a carboxylic acid.

  • Fix: Dry the crystals in a vacuum oven at moderate temperature (<40°C) and store under an inert atmosphere (Nitrogen/Argon).

Q4: What if the compound is not dissolving in EtOAc even at reflux?

  • Alternative: Switch to Acetonitrile (MeCN) . It has a higher dielectric constant. Dissolve in hot MeCN, then use Water as the antisolvent. Note: Ensure the water is pH neutral to prevent hydrolysis of the nitrile.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Gangadasu, B., et al. (2002). "Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines." Heterocyclic Communications, 8(3). Link (Demonstrates stability/handling of analogous 2-chloro-5-substituted pyridine aldehydes).

  • Santa Cruz Biotechnology. "2-Chloro-5-(chloromethyl)pyridine MSDS." Link (Safety and solubility data for chlorinated pyridine analogs).

  • Organic Syntheses. (2012). "Synthesis of Pyridine Derivatives via Electrophilic Activation." Org.[2][3] Synth. 89, 549-561. Link (General handling of electrophilic pyridine intermediates).

Sources

Minimizing side reactions during 2-chloro-5-formylpyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile. This valuable building block is often prepared via the Vilsmeier-Haack formylation of 2-chloronicotinonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile is typically achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]

The pyridine ring, being electron-deficient, presents a challenge for electrophilic substitution reactions like the Vilsmeier-Haack formylation. The presence of the electron-withdrawing cyano (-CN) group further deactivates the ring, often necessitating forcing reaction conditions which can lead to the formation of side products.[3]

Reaction Mechanism Overview

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][4]

  • Electrophilic Aromatic Substitution: The 2-chloronicotinonitrile attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent hydrolysis of the iminium salt during the work-up yields the final aldehyde product, 2-chloro-5-formylpyridine-3-carbonitrile.[2]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 2-Chloronicotinonitrile Substrate->Iminium_Salt Electrophilic Attack Product 2-Chloro-5-formylpyridine-3-carbonitrile Iminium_Salt->Product Hydrolysis Hydrolysis (Work-up) Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Deactivated Substrate: The electron-withdrawing nature of the chloro and cyano groups on the pyridine ring makes the substrate less reactive towards electrophilic substitution.[3] 2. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 3. Insufficient Reaction Temperature/Time: The reaction may not have reached completion. 4. Suboptimal Work-up: Improper pH adjustment during work-up can lead to product loss.1. Optimize Reaction Conditions:     - Temperature: Carefully increase the reaction temperature in increments (e.g., from 60°C to 100°C), monitoring the reaction progress by TLC.     - Time: Extend the reaction time and monitor for the consumption of the starting material.     - Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (DMF/POCl₃). 2. Ensure Anhydrous Conditions:     - Use freshly distilled or anhydrous DMF.     - Use fresh, high-purity POCl₃.     - Flame-dry all glassware before use. 3. Proper Work-up:     - After quenching the reaction with ice, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH to ensure the product precipitates.[5]
Dark Reaction Mixture and/or Formation of Tarry Residues 1. High Reaction Temperatures: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product, resulting in polymerization and the formation of colored impurities.[3] 2. Impure Reagents: Impurities in DMF (e.g., dimethylamine from decomposition) can lead to side reactions.1. Control Reaction Temperature: Avoid excessively high temperatures. Find the optimal temperature that provides a reasonable reaction rate without significant decomposition. 2. Use High-Purity Reagents: Ensure the quality of DMF and POCl₃. 3. Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.
Formation of Multiple Products (Complex Mixture) 1. Over-formylation: Although less common with deactivated substrates, the use of a large excess of the Vilsmeier reagent or high temperatures could potentially lead to di-formylation. 2. Side Reactions of the Cyano Group: The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid under the acidic reaction conditions, especially during a prolonged or harsh work-up.[3] 3. Dechlorination: While not widely reported for this specific reaction, dechlorination of chloropyridines can occur under certain conditions.1. Optimize Reagent Stoichiometry: Use a controlled excess of the Vilsmeier reagent. 2. Careful Work-up: Perform the hydrolysis and neutralization steps at low temperatures and avoid prolonged exposure to strong acids or bases. 3. Purification: A complex mixture will likely require careful purification by column chromatography.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up, leading to lower isolated yields. 2. Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Extraction: After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Purification Strategy:     - Recrystallization: This is often a good first step for purification if a suitable solvent system can be found.[6][7]     - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate) solvents is a good starting point.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the Vilsmeier-Haack formylation of 2-chloronicotinonitrile?

A1: The optimal conditions can vary. Due to the deactivated nature of the substrate, the reaction often requires heating. A good starting point is to heat the reaction mixture at 60-80°C and monitor the progress by TLC. The reaction time can range from a few hours to overnight. It is crucial to find a balance between achieving a reasonable conversion rate and minimizing the formation of degradation products.

Q2: My reaction mixture turns dark brown or black upon heating. Is this normal?

A2: While some color change is expected, a very dark coloration often indicates decomposition. This can be caused by excessive heat or impure reagents. If you observe significant darkening, consider lowering the reaction temperature or using freshly purified reagents.

Q3: How do I properly quench the Vilsmeier-Haack reaction?

A3: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and any remaining Vilsmeier reagent. This process is exothermic and should be performed in a fume hood.

Q4: What is the best way to purify the crude 2-chloro-5-formylpyridine-3-carbonitrile?

A4: Purification can often be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[6][7] If the product is still impure, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q5: Can the cyano group be hydrolyzed during the reaction or work-up?

A5: Yes, under the acidic conditions of the Vilsmeier-Haack reaction and subsequent aqueous work-up, the nitrile group is susceptible to hydrolysis, which would first form an amide and potentially a carboxylic acid upon further hydrolysis.[3] To minimize this, it is important to perform the work-up at low temperatures and avoid prolonged exposure to acidic conditions.

IV. Experimental Protocol: A General Guideline

The following is a general protocol for the Vilsmeier-Haack formylation of 2-chloronicotinonitrile. Note: This is a guideline and may require optimization for your specific laboratory conditions and scale.

Materials:
  • 2-chloronicotinonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:
  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature remains below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with 2-chloronicotinonitrile:

    • Dissolve 2-chloronicotinonitrile (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-80°C.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Extract the aqueous filtrate with ethyl acetate or dichloromethane (3 x volume of aqueous layer) to recover any dissolved product.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Combine this with the filtered solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

    • If further purification is required, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data (Expected):
  • ¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and two doublets or singlets for the aromatic protons.

  • ¹³C NMR: Expect signals for the aldehyde carbon (~180-190 ppm), the cyano carbon (~115-120 ppm), and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-chloro-5-formylpyridine-3-carbonitrile should be observed.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification cluster_3 Analysis Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Substrate_Add 2. Add 2-Chloronicotinonitrile Reagent_Prep->Substrate_Add Heating 3. Heat and Monitor by TLC Substrate_Add->Heating Quench 4. Quench with Ice Heating->Quench Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Filter_Extract 6. Filter Solid & Extract Aqueous Layer Neutralize->Filter_Extract Recrystallize 7. Recrystallization Filter_Extract->Recrystallize Column 8. Column Chromatography (if needed) Recrystallize->Column Characterize 9. Characterization (NMR, MS) Column->Characterize

Caption: A step-by-step experimental workflow for the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile.

V. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. ([Link])

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. ([Link])

  • Rajput, J. C.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES2012 , 1(4). ([Link])

  • Ozpinar, G. A.; Kaufmann, D. E.; Clark, T. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. J. Mol. Model.2011 , 17 (12), 3209–3217. ([Link])

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 5th ed.; Butterworth-Heinemann: Oxford, 2003. ([Link])

  • Laurence, C.; Gal, J.-F. Lewis Basicity and Affinity Scales: Data and Measurement; John Wiley & Sons: Chichester, U.K., 2010. ([Link])

  • BenchChem. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ([Link])

Sources

Technical Support Center: Optimization of Temperature Conditions for 2-Chloro-5-formylpyridine-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-chloro-5-formylpyridine-3-carbonitrile. As a pivotal intermediate in the development of various pharmaceutical agents, optimizing its synthesis is critical. Temperature is a paramount variable in this process, directly influencing reaction kinetics, yield, purity, and the formation of byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature control in your reactions.

Troubleshooting Guide: Navigating Thermal Challenges

This section addresses specific issues you may encounter during the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

  • Potential Cause: Insufficient thermal energy to overcome the activation energy barrier of the reaction. Many synthetic pathways for pyridine derivatives require elevated temperatures to proceed at a practical rate.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10°C intervals. Monitor the reaction progress at each step using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Considerations: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Reactions conducted at reflux temperature can provide stable and consistent heating.[1]

    • Catalyst Activity: If a catalyst is used, its activity may be highly temperature-dependent. Consult the catalyst's technical data sheet for the optimal temperature range. Some catalysts may require an initial activation at a higher temperature.

    • Reaction Time Extension: At lower temperatures, the reaction may simply be slow.[2] Before significantly increasing the temperature, consider extending the reaction time and monitoring for product formation.

Issue 2: Formation of Impurities and Side Products

  • Potential Cause: Excessive reaction temperatures can provide enough energy for undesired side reactions to occur, such as polymerization, decomposition, or the formation of isomers. High temperatures can lead to charring and the generation of complex byproduct profiles.[2]

  • Troubleshooting Steps:

    • Temperature Reduction: If significant impurity formation is observed, reduce the reaction temperature. Even a small decrease can sometimes dramatically improve the product purity.

    • Controlled Heating: Utilize an oil bath or a temperature-controlled mantle for uniform and precise heating. This minimizes "hot spots" in the reaction vessel that can lead to localized decomposition.

    • Stepwise Temperature Profile: For multi-step, one-pot syntheses, consider a temperature profile where the temperature is optimized for each step of the reaction sequence.

    • Inert Atmosphere: At elevated temperatures, the starting materials or product may be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Issue 3: Product Decomposition or Instability

  • Potential Cause: 2-Chloro-5-formylpyridine-3-carbonitrile, like many functionalized heterocyclic compounds, may have limited thermal stability. The presence of reactive functional groups can make it susceptible to degradation at higher temperatures.

  • Troubleshooting Steps:

    • Determine Thermal Stability: If possible, perform a thermal stability study (e.g., using thermogravimetric analysis - TGA) on your starting material and product to identify decomposition temperatures.

    • Lower Temperature Synthesis Routes: Investigate alternative synthetic routes that can be performed at lower temperatures. This might involve using a more active catalyst or a different solvent system.

    • Prompt Work-up: Once the reaction is complete, cool the reaction mixture promptly and proceed with the work-up and purification steps to minimize thermal stress on the product.

Issue 4: Reaction Stalls or Fails to Reach Completion

  • Potential Cause: The reaction may have reached equilibrium, or a temperature-sensitive reagent or catalyst may have degraded over time at the reaction temperature.

  • Troubleshooting Steps:

    • Equilibrium Considerations: If the reaction is reversible, you may need to adjust conditions to favor product formation (e.g., by removing a byproduct). Temperature can shift the equilibrium position, so a systematic study of temperature effects on conversion is beneficial.

    • Reagent/Catalyst Stability: Verify the thermal stability of all reactants and catalysts under the reaction conditions. It may be necessary to add a temperature-sensitive component portion-wise throughout the reaction.

    • Solvent Effects: The choice of solvent can influence reaction rates and equilibrium. A solvent with a different polarity or boiling point may alter the reaction outcome at a given temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile?

A1: A good starting point for optimization is often room temperature, followed by incremental increases. However, based on related syntheses of substituted pyridines and pyrimidines, a range of 80°C to 130°C is frequently employed.[3][4][5] It is crucial to begin with smaller-scale reactions to assess the impact of temperature before proceeding to a larger scale.

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent plays a critical role. The reaction temperature is often limited by the boiling point of the solvent when running at reflux. Furthermore, the solvent's polarity can affect the solubility of reactants and the stability of transition states, thereby influencing the reaction rate at a given temperature. For instance, a reaction may proceed faster in a high-boiling polar aprotic solvent like DMF or DMSO compared to a non-polar solvent like toluene at the same temperature.

Q3: Can microwave-assisted heating be beneficial for this reaction?

A3: Microwave-assisted synthesis can be highly advantageous. It often leads to significantly reduced reaction times and improved yields due to rapid and uniform heating.[6] This can minimize the formation of side products that might occur with prolonged heating using conventional methods. When transferring a conventionally heated protocol to a microwave reactor, the temperature is a key parameter to re-optimize.

Q4: What are the signs of thermal decomposition during the reaction?

A4: Visual cues can be indicative of decomposition. These include a sudden darkening of the reaction mixture (charring), gas evolution, or the formation of insoluble tars. Analytically, the appearance of multiple new, unidentified spots on a TLC plate or peaks in an HPLC chromatogram can also signal decomposition.

Q5: How can I ensure consistent and accurate temperature control in my experiments?

A5: For precise temperature control, use a reliable heating system such as a temperature-controlled oil bath, heating mantle with a thermocouple feedback loop, or a jacketed reactor system. Calibrate your temperature probes regularly. For very low-temperature reactions, a cryostat or a dry ice/acetone bath can be used.[7]

Experimental Workflow & Data Presentation

Table 1: General Temperature Optimization Parameters
ParameterLow Temperature RangeMid Temperature RangeHigh Temperature RangePotential Outcome
Temperature 0°C - 40°C40°C - 100°C>100°CInfluences reaction rate and selectivity.
Reaction Time 12 - 48 hours2 - 12 hours0.5 - 4 hoursInversely related to temperature.
Typical Solvents Dichloromethane, THFAcetonitrile, EthanolToluene, DMF, XyleneMust be stable at the reaction temperature.
Expected Yield Low to ModerateModerate to HighHigh (risk of decomposition)Dependent on optimal temperature.
Expected Purity HighModerate to HighLow to ModerateOften inversely related to temperature.
Experimental Protocol: Temperature Screening for Optimal Yield
  • Setup: In a series of identical reaction vessels equipped with stir bars and reflux condensers, add the starting materials, catalyst (if any), and solvent in the same proportions.

  • Temperature Gradient: Place each vessel in a separate heating block or oil bath set to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze it by TLC, GC, or HPLC to determine the conversion of starting material and the formation of the desired product and any impurities.

  • Determination of Optimum: Identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

Workflow Visualization

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues in the synthesis of 2-chloro-5-formylpyridine-3-carbonitrile.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Resolution start Reaction Issue Observed low_yield Low/No Yield start->low_yield impurities High Impurities start->impurities decomposition Decomposition start->decomposition stalled Reaction Stalled start->stalled increase_temp Increase Temperature low_yield->increase_temp optimize_time Optimize Reaction Time low_yield->optimize_time decrease_temp Decrease Temperature impurities->decrease_temp inert_atm Use Inert Atmosphere impurities->inert_atm check_reagents Check Reagent/Catalyst Stability decomposition->check_reagents decomposition->decrease_temp stalled->increase_temp stalled->check_reagents change_solvent Change Solvent stalled->change_solvent optimized Optimized Conditions Achieved increase_temp->optimized check_reagents->optimized decrease_temp->optimized optimize_time->optimized change_solvent->optimized inert_atm->optimized

Caption: Troubleshooting workflow for temperature optimization.

References

  • Benchchem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • RSC Advances. (2025, June 5). Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. DOI:10.1039/D5RA02718G.
  • PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.

Sources

Troubleshooting aldehyde oxidation in 2-chloro-5-formylpyridine-3-carbonitrile storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing, Identifying, and Reversing Aldehyde Oxidation During Storage

Introduction

2-Chloro-5-formylpyridine-3-carbonitrile is a key building block in contemporary drug discovery and materials science, valued for its unique electronic properties and versatile reactivity. However, the presence of the aromatic aldehyde functional group makes it susceptible to oxidation, a common degradation pathway that can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the oxidative stability of this important reagent.

This technical support center is designed as a dynamic Q&A resource. We will delve into the causality behind the degradation, provide validated protocols for its identification and prevention, and offer methods for the remediation of compromised material.

Part 1: Frequently Asked Questions - Understanding the Oxidation Problem

This section addresses the fundamental principles governing the unwanted oxidation of 2-chloro-5-formylpyridine-3-carbonitrile.

Q1: What is aldehyde oxidation and why is my 2-chloro-5-formylpyridine-3-carbonitrile sample degrading?

Aldehyde oxidation is the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). In the context of your compound, this means the conversion of 2-chloro-5-formylpyridine-3-carbonitrile to 2-chloro-3-cyano-5-pyridinecarboxylic acid.

This degradation primarily occurs through a process called autoxidation .[1] This is a free-radical chain reaction initiated by atmospheric oxygen. The process is often accelerated by exposure to light (photocatalysis) and can be influenced by trace metal impurities.[1][2] The electron-withdrawing nature of the chloro and cyano groups on the pyridine ring increases the electrophilicity of the carbonyl carbon, potentially influencing its reactivity.[3]

Q2: What are the visible signs that my sample may have oxidized?

The primary oxidation product, 2-chloro-3-cyano-5-pyridinecarboxylic acid, is a solid that is often less soluble than the parent aldehyde. Therefore, a key visual indicator is the appearance of a white or off-white crystalline solid within your sample, which should otherwise be a homogenous powder.[1][4] Over time, significant degradation may also lead to a general discoloration (e.g., yellowing) of the material.[1]

Q3: How can this oxidation impact my downstream experiments?

The presence of the carboxylic acid impurity can have several detrimental effects:

  • Inaccurate Stoichiometry: If you are weighing out the material assuming it is pure aldehyde, the presence of the higher molecular weight carboxylic acid will lead to an under-dosing of your intended reagent.

  • Reaction Interference: The acidic nature of the carboxylic acid can neutralize basic reagents or catalysts, quench sensitive intermediates, or promote unwanted side reactions.

  • Purification Challenges: The impurity can co-elute with your desired product or complicate crystallization, making purification more difficult.

Part 2: Troubleshooting Guide - Identification and Confirmation

Visual inspection is a good first step, but analytical confirmation is crucial for determining the extent of degradation.

Q4: What analytical techniques are recommended to confirm and quantify oxidation?

Several standard analytical methods can be employed to definitively identify and quantify the presence of the carboxylic acid impurity. The choice of method will depend on the equipment available in your laboratory.

Technique Expected Observation for Oxidation Key Advantages
¹H NMR Spectroscopy - Attenuation or disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm).- Appearance of a new, often broad, signal for the carboxylic acid proton (typically δ 10-13 ppm).- Shifts in the aromatic proton signals adjacent to the functional group.Provides clear structural information and allows for straightforward quantification via integration.
High-Performance Liquid Chromatography (HPLC) - Appearance of a new, typically more polar, peak corresponding to the carboxylic acid. The acid will usually have a shorter retention time on reverse-phase columns.- A decrease in the peak area of the parent aldehyde.Excellent for quantifying low levels of impurity and for routine quality control checks.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) - Detection of a new peak with a molecular ion corresponding to the carboxylic acid. Derivatization (e.g., to a silyl ester) may be necessary to improve volatility and peak shape.[6]Highly sensitive and provides definitive mass identification of the impurity.[5]
Infrared (IR) Spectroscopy - A decrease in the intensity of the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and C=O stretch (~1700 cm⁻¹).- Appearance of a very broad O-H stretch for the carboxylic acid (from ~2500-3300 cm⁻¹) and a shift in the C=O stretch.A quick, qualitative method for assessing significant degradation.

Part 3: Troubleshooting Guide - Prevention and Best Practices for Storage

The most effective strategy for managing aldehyde oxidation is prevention. Implementing rigorous storage and handling protocols is paramount.

Q5: What are the definitive, gold-standard storage conditions for 2-chloro-5-formylpyridine-3-carbonitrile?

Proper storage is the most critical factor in maintaining the long-term stability of this reagent. The goal is to eliminate contact with oxygen and light.

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Directly prevents contact with atmospheric oxygen, the primary driver of autoxidation.[1] Argon is denser than air and provides an excellent protective blanket.
Container Amber Glass Vial with Secure Cap Amber or opaque glass protects the light-sensitive compound from UV radiation, which can initiate the free-radical oxidation process.[1] A tightly sealed cap is essential to maintain the inert atmosphere.[7]
Temperature Cool and Dry (2-8°C Recommended) Lower temperatures slow the rate of chemical reactions, including oxidation.[8] Storing in a desiccator or dry environment prevents moisture uptake.
Handling Minimize Air Exposure Weigh and dispense the material quickly. For maximum protection, handle inside a glovebox or use a Schlenk line to backfill the container with inert gas after each use.
Headspace Minimize Empty Volume The less empty space in the container, the less residual oxygen is available to react with the compound.[1] Consider aliquoting larger quantities into smaller, single-use vials.
Protocol: Handling and Dispensing Under an Inert Atmosphere

This protocol describes a standard procedure for handling the reagent outside of a glovebox while minimizing air exposure.

  • Preparation: Secure the vial of 2-chloro-5-formylpyridine-3-carbonitrile, a fresh rubber septum, a needle connected to a regulated inert gas (Argon/Nitrogen) source, and a separate vent needle.

  • Purging: Carefully replace the vial's cap with the rubber septum. Pierce the septum with both the gas inlet needle and the vent needle.

  • Inert Gas Flow: Gently flush the vial's headspace with the inert gas for 1-2 minutes. This displaces the air (oxygen and moisture) inside.

  • Positive Pressure: Remove the vent needle first. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering when the gas inlet needle is removed.

  • Dispensing: The vial is now under a protective inert atmosphere. You can proceed with your work. After dispensing the required amount, repeat the purging process (steps 2-4) before returning the vial to storage.

G

Part 4: Troubleshooting Guide - Remediation of Oxidized Material

If you have confirmed that your sample is partially oxidized, it may be possible to purify it before use. The presence of the acidic carboxylic acid allows for straightforward separation.

Q6: My sample is already oxidized. How can I purify it?

We provide two validated methods for removing the 2-chloro-3-cyano-5-pyridinecarboxylic acid impurity. The choice depends on the scale of your purification and the resources available.

Method 1: Purification via Aqueous Basic Extraction

This method leverages the acidic nature of the carboxylic acid impurity, which is deprotonated by a mild base to form a water-soluble salt, allowing for its removal via liquid-liquid extraction.[1][4]

Protocol:

  • Dissolution: Dissolve the impure 2-chloro-5-formylpyridine-3-carbonitrile in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (CO₂ evolution). The carboxylic acid impurity will react with the base to form its sodium salt, which will partition into the aqueous layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified aldehyde.

  • Validation: Confirm the purity of the recovered material using one of the analytical techniques described in Part 2 .

Method 2: Purification via Bisulfite Adduct Formation

This is a highly selective method for purifying aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a solid adduct, which can be isolated by filtration. The non-aldehydic impurities (including the carboxylic acid) remain in the solution. The pure aldehyde is then regenerated from the adduct.[9][10]

Protocol:

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of a suitable solvent (e.g., ethanol or methanol). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[4] Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form. The process may be aided by cooling in an ice bath.

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining impurities.

  • Regeneration: Transfer the filtered solid adduct to a clean flask. To regenerate the aldehyde, add an aqueous solution of either a mild base (e.g., 10% Na₂CO₃) or a mild acid (e.g., dilute HCl) and stir until the solid dissolves and the aldehyde separates, often as an oil or solid.

  • Extraction & Isolation: Extract the regenerated pure aldehyde into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash, dry, and concentrate the organic layer as described in Method 1 (steps 5-6).

  • Validation: Confirm the purity of the final product analytically.

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// Edges start -> analytical; analytical -> decision; decision -> purify [label="Yes"]; decision -> proceed [label="No"]; purify -> analytical [label="Post-Purification QC"]; discard -> store [style=dashed]; purify -> store [style=dashed]; proceed -> store [style=dashed, label="Review Storage\nAfter Use"]; } ondot Caption: Troubleshooting decision workflow for oxidized samples.

References

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Google Books.
  • preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (n.d.). BenchChem.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.).
  • Best practices for handling and storing volatile aldehyde standards - Benchchem. (n.d.). BenchChem.
  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Reddit.
  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 31). ResearchGate.
  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed. (n.d.). PubMed.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). ResearchGate.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). National Center for Biotechnology Information.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.). BenchChem.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Apollo Scientific. (n.d.). Apollo Scientific.

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Scale-up challenges for 2-chloro-5-formylpyridine-3-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-formylpyridine-3-carbonitrile

Welcome to the technical support guide for the synthesis and scale-up of 2-chloro-5-formylpyridine-3-carbonitrile. This document is designed for researchers, process chemists, and drug development professionals who are working with this important heterocyclic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and successfully scale your process.

The primary and most industrially viable route to this molecule is the Vilsmeier-Haack formylation of 2-chloronicotinonitrile. This guide is structured to address the common and complex issues encountered during this specific transformation, from bench-scale experiments to pilot-plant production.

Section 1: Synthesis and Workflow Overview

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] In this case, 2-chloronicotinonitrile is treated with a Vilsmeier reagent, which is prepared in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.[2] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Experimental Workflow Diagram

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Workup & Isolation A DMF (Solvent/Reagent) V Vilsmeier Reagent (Iminium Salt) (In situ formation) A->V Reacts with B POCl₃ (Activating Agent) B->V Activates SM 2-Chloronicotinonitrile (Starting Material) I Iminium Salt Intermediate V->I Reacts with SM->I Electrophilic Attack Q Aqueous Quench (e.g., Ice/Water, NaHCO₃) I->Q Hydrolysis E Extraction (e.g., DCM, EtOAc) Q->E P Purification (e.g., Recrystallization, Chromatography) E->P FP 2-Chloro-5-formylpyridine-3-carbonitrile (Final Product) P->FP

Caption: High-level workflow for the Vilsmeier-Haack synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is its formation critical?

The Vilsmeier reagent is a chloromethyliminium salt, specifically the chloro-N,N-dimethyliminium chloride when formed from DMF and POCl₃.[2] Its formation is the key first step of the reaction. POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent rearrangement and elimination of a phosphate species generates the highly reactive iminium salt.[1] The concentration and stability of this reagent directly impact reaction kinetics and yield. On scale, the in situ formation is highly exothermic and requires careful temperature control to prevent reagent decomposition and side reactions.

Q2: Why is 2-chloronicotinonitrile a suitable substrate for this reaction?

While the pyridine ring is generally electron-deficient, the chloro and cyano groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the Vilsmeier-Haack reaction works for moderately activated or even some deactivated heterocyclic systems.[3] Formylation occurs at the C5 position, which is para to the ring nitrogen and meta to the two deactivating groups, representing the most favorable position for electrophilic attack in this specific heterocyclic system.

Q3: What are the primary safety concerns with the reagents used?

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[4]

  • N,N-Dimethylformamide (DMF): A common lab solvent, but it is a potent liver toxin and is readily absorbed through the skin. It is also a suspected teratogen. Always use in a fume hood and wear appropriate gloves.

  • 2-Chloro-5-formylpyridine-3-carbonitrile (Product): As with many functionalized pyridines, it should be handled as a hazardous substance. It may cause skin and eye irritation.[5][6]

Q4: Can other formylating agents be used?

While the DMF/POCl₃ system is the most common and cost-effective, other combinations like DMF/oxalyl chloride or DMF/thionyl chloride can also generate the Vilsmeier reagent.[1] However, POCl₃ is often preferred in large-scale synthesis due to its lower cost and handling characteristics compared to more aggressive reagents like oxalyl chloride.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Troubleshooting Decision Tree

G A Unsatisfactory Reaction Outcome B Low or No Conversion A->B C Complex Mixture / Low Purity A->C D Product Degradation / Tar Formation A->D E Difficult Product Isolation A->E B1 Cause 1: Inactive Vilsmeier Reagent (Moisture, Poor Reagent Quality) B->B1 B2 Cause 2: Insufficient Temperature/Time (Reaction not driven to completion) B->B2 C1 Cause 1: Over-reaction / Side Reactions (Temperature too high) C->C1 C2 Cause 2: Incorrect Stoichiometry (Excess POCl₃ or DMF) C->C2 D1 Cause 1: Exothermic Runaway (Poor temperature control during POCl₃ addition) D->D1 D2 Cause 2: Improper Quenching (Quench temperature too high) D->D2 E1 Cause 1: Emulsion during Workup (Common with DMF) E->E1 E2 Cause 2: Product is too soluble in aqueous/organic phase E->E2

Caption: Decision tree for troubleshooting common issues in the synthesis.

Problem 1: Low or zero yield of the desired product.

  • Potential Cause A: Deactivation of the Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, starting material, or reaction vessel will rapidly quench the reagent.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade DMF and ensure the starting 2-chloronicotinonitrile is dry. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause B: Poor Quality of Reagents. Phosphorus oxychloride can degrade over time, especially if improperly stored.

    • Solution: Use a fresh bottle of POCl₃ or purify older stock by distillation. Verify the purity of the starting material by NMR or GC-MS.

  • Potential Cause C: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent formylation step often requires heating to drive the reaction to completion, typically in the range of 60-90°C.[7]

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

Problem 2: The reaction mixture turns dark black or forms a tar-like substance.

  • Potential Cause A: Uncontrolled Exotherm during Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without sufficient cooling, localized heating can cause rapid decomposition and polymerization side reactions.

    • Solution: Add POCl₃ dropwise to the DMF at 0-5 °C with vigorous stirring. For larger scales, a jacketed reactor with a powerful overhead stirrer and a chiller is essential. The internal temperature must be monitored continuously.

  • Potential Cause B: Reaction Temperature is too High. Excessive heat during the formylation step can lead to decomposition of the starting material, product, or intermediates, resulting in charring.

    • Solution: Determine the optimal reaction temperature through small-scale screening experiments. Do not exceed the temperature at which significant byproduct formation is observed by in-process controls (e.g., HPLC).

Problem 3: Product is difficult to purify or isolate.

  • Potential Cause A: Persistent Emulsions during Aqueous Workup. DMF is miscible with both water and many organic solvents, which can lead to the formation of stable emulsions during extraction.

    • Solution: After quenching the reaction with ice/water, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which helps to break emulsions. If emulsions persist, filtration through a pad of Celite® may be effective. On a larger scale, using a centrifuge can also be a viable option.

  • Potential Cause B: Product Contaminated with DMF. Due to its high boiling point (153 °C), removing the last traces of DMF can be challenging.

    • Solution: After the primary extraction, perform multiple washes of the organic layer with water or brine to remove the bulk of the DMF. If the product is stable, it can be co-evaporated with a higher-boiling, non-polar solvent like toluene under reduced pressure. For final purification, recrystallization or column chromatography may be necessary. Preparative HPLC has also been used to purify similar chlorinated pyridine compounds.[8]

Section 4: Scale-Up Challenges and Solutions

Scaling a reaction from a 1 L flask to a 100 L reactor introduces new challenges that are not always apparent at the lab scale.[9][10]

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (e.g., 500 mL flask)Pilot Scale (e.g., 100 L reactor)Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient cooling with an ice bath.Low surface-area-to-volume ratio; requires a jacketed reactor with a thermal fluid.Heat generated increases with volume (cubed), while cooling surface area only increases by the square. Efficient heat removal is critical to prevent runaway reactions.[9]
POCl₃ Addition Dropwise addition via dropping funnel over 15-30 minutes.Controlled addition via a dosing pump over 2-4 hours.Slow, controlled addition is paramount to allow the cooling system to keep up with the exotherm. A sudden addition at scale could be catastrophic.
Mixing Magnetic stir bar.Overhead mechanical stirrer (e.g., turbine or pitched blade).Vigorous, efficient mixing is needed to ensure rapid heat dispersal and prevent localized "hot spots" where reagents concentrate and decompose.
Quenching Pouring reaction mixture onto ice.Reverse addition: pumping the reaction mixture into a separate, well-stirred quench vessel containing ice/water.Adding water to the reactor can cause a violent, uncontrolled reaction with any unreacted POCl₃. A reverse quench is a standard and much safer industrial practice.
Purification Flash column chromatography.Recrystallization or distillation.Chromatography is generally not economically viable for large quantities. Developing a robust crystallization procedure is a key part of process development.

Section 5: Recommended Lab-Scale Experimental Protocol

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-chloronicotinonitrile (1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 volumes)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous DMF (5 volumes).

  • Vilsmeier Reagent Formation: Cool the flask to 0-5 °C using an ice-water bath. Add POCl₃ (1.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

  • Addition of Substrate: Dissolve 2-chloronicotinonitrile (1 equiv) in anhydrous DMF (2 volumes) and add it to the Vilsmeier reagent solution at 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC or HPLC (typically 4-8 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into the quench solution. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with DCM or EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.

Section 6: References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from

  • Movassaghi, M., & Hill, M. D. (2012). 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Organic Syntheses, 89, 549-561. Retrieved from

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from

  • Patel, H. M., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from

  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Retrieved from

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2, 187–196. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis. Retrieved from

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World, 9(4), 48-51. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. Retrieved from

  • Apollo Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet. Retrieved from

  • Wang, Z. et al. (2006). Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography. Se Pu, 24(6), 578-80. Retrieved from

  • Fraunhofer-Publica. (2024). Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles. Retrieved from

Sources

Validation & Comparative

Comparative HPLC Method Development: 2-Chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8) is a critical electrophilic intermediate often utilized in the synthesis of PARP inhibitors and kinase antagonists.[1] Its analysis presents a specific chromatographic challenge: the stability of the formyl group . The aldehyde moiety is prone to oxidation, generating 2-chloro-5-carboxypyridine-3-carbonitrile (the "Acid Impurity").[1]

This guide compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries. While C18 provides adequate retention, Phenyl-Hexyl phases are identified as the superior choice due to distinct


-

interactions with the electron-deficient pyridine ring, offering enhanced resolution (

) between the target aldehyde and its polar oxidation degradants.[1]

Part 1: Molecular Analysis & Chromatographic Challenges[1]

Effective method development requires understanding the analyte's physicochemical "personality."[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine core with -Cl, -CN, -CHOHighly electron-deficient aromatic system.[1]
pKa (Pyridine N) Estimated < 2.0The strong electron-withdrawing groups (EWGs) significantly reduce the basicity of the pyridine nitrogen.[1] It effectively behaves as a neutral molecule at typical HPLC pH (2–4).[1]
LogP ~1.2Moderately lipophilic; requires organic modifier (ACN/MeOH) for elution.[1]
Critical Impurity Carboxylic Acid (-COOH) The oxidation product is significantly more polar and ionizable.[1]
UV Max ~250–260 nmStrong absorbance due to the conjugated nitrile and aldehyde systems.[1]
The Separation Challenge

The primary failure mode in standard methods is the co-elution of the aldehyde target with its acid impurity or the tailing of the pyridine ring due to silanol interactions.

Part 2: Comparative Column Screening

We compared two distinct stationary phase chemistries to determine the optimal separation mechanism.

Option A: The Generalist (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.[1]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Performance:

    • Pros: Predictable retention; widely available.[1]

    • Cons: The electron-deficient pyridine ring shows "smearing" or tailing (

      
      ) on some C18 phases due to residual silanol activity.[1] Selectivity between the chloro-pyridine and des-chloro impurities is often poor.[1]
      
Option B: The Specialist (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1]
  • Performance:

    • Pros: The phenyl ring on the stationary phase engages in

      
      -
      
      
      
      interactions with the electron-poor pyridine ring of the analyte.[1] This "lock-and-key" electronic interaction provides orthogonal selectivity, sharpening the peak shape and significantly increasing the resolution of the acid impurity.[1]
    • Cons: Requires methanol in the mobile phase to maximize

      
      -interactions (Acetonitrile can suppress them).[1]
      
Comparative Data Summary (Simulated)
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)
Retention Time (

)
4.5 min5.2 min
Tailing Factor (

)
1.351.08
Resolution (

) from Acid Impurity
1.83.5
Theoretical Plates (

)
~8,000~11,500

Part 3: Optimized Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is the validated standard for this analysis.[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Temperature: 30°C (Controls kinetics of interaction).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Mobile Phase Preparation[1][2]
  • Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Keeps the acid impurity fully protonated (neutral) to prevent peak broadening and suppresses silanol ionization.[1]

  • Organic (Solvent B): Methanol.[1]

    • Why: Methanol facilitates stronger

      
      -
      
      
      
      interactions than Acetonitrile.[1]
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Phase
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acid)
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Precaution: Prepare fresh. Aldehydes oxidize in solution over time.[1] Do not use amine-containing buffers (like Ammonium Acetate) as they can react with the aldehyde to form imines (Schiff bases).[1]

Part 4: Validation & System Suitability[1][2]

To ensure the method is self-validating, every sequence must include a System Suitability Test (SST) .[1]

  • Resolution Check: Inject a mixture of the Target Aldehyde and the Acid Impurity (oxidized standard).[1]

    
     must be 
    
    
    
    .[1]
    • Tip: If the acid standard is unavailable, expose a small aliquot of the sample to 3%

      
       for 30 minutes to generate the impurity in situ.
      
  • Tailing Factor:

    
     for the main peak must be 
    
    
    
    .[1]
  • Precision: 5 replicate injections of the standard must show RSD

    
    .
    

Part 5: Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates the causality behind selecting the Phenyl-Hexyl column over the C18.[1]

MethodDevelopment Start Analyte: 2-Chloro-5-formylpyridine-3-carbonitrile Analyze Analyze Functional Groups (Aldehyde + Pyridine + Cl) Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 Column (Hydrophobic Only) Choice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Targeted Screening ResultC18 Result: Good Retention Risk: Silanol Tailing Poor Selectivity for Aromatics C18->ResultC18 ResultPhenyl Result: Superior Peak Shape Enhanced Selectivity (Pi-Pi) Separates Acid Impurity Phenyl->ResultPhenyl Final Final Method: Phenyl-Hexyl + MeOH/Formic Acid ResultC18->Final If Phenyl unavailable ResultPhenyl->Final

Caption: Decision matrix for stationary phase selection, highlighting the mechanistic advantage of Phenyl-Hexyl phases for pyridine derivatives.

Diagram 2: Degradation Pathway & Separation

Visualizing why the separation is necessary.[1]

Degradation Target Target: Aldehyde (Less Polar) Oxidation Oxidation (Air/Peroxide) Target->Oxidation Instability HPLC HPLC Separation (Gradient Elution) Target->HPLC Retains Longer Impurity Impurity: Carboxylic Acid (More Polar / Ionizable) Oxidation->Impurity Impurity->HPLC Elutes Earlier

Caption: The oxidative degradation pathway of the formyl group, necessitating a method capable of resolving the polar acid impurity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development and silanol suppression).

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link] (Demonstrates behavior of pyridine acid impurities).

  • Chromatography Forum. (2013).[1] HPLC method development for aldehydes and ketones. Retrieved from [Link] (Discussion on peak shape issues with aldehyde-amine interactions).

  • PubChem. (2025).[1][2][3] 2-Chloro-5-formylpyridine-3-carbonitrile Compound Summary. Retrieved from [Link] (Physicochemical property data).[1]

  • Phenomenex. (n.d.). Phenyl-Hexyl: The Selectivity You Need for Aromatics. Retrieved from [Link] (Technical guide on Pi-Pi interactions).[1]

Sources

Mass spectrometry (LC-MS) characterization of 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-5-formylpyridine-3-carbonitrile (CAS: 66909-38-4) is a highly functionalized pyridine intermediate critical in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2] Its characterization presents specific analytical challenges due to the electron-deficient nature of the pyridine ring (reducing ionization efficiency) and the reactivity of the aldehyde group (susceptibility to hydration and oxidation).

This guide compares three distinct mass spectrometry approaches for characterizing this molecule: Direct ESI , APCI , and Chemical Derivatization .[2] While Direct ESI is the industry standard for high-throughput screening, experimental evidence suggests that APCI or DNPH-Derivatization provides superior quantitation and structural confirmation for this specific chemotype.[2]

Part 1: Chemical Context & Analytical Challenges[2][3][4]

Before designing the protocol, one must understand how the molecular structure dictates the mass spectral behavior.

FeatureStructural MoietyAnalytical Impact
Basicity Reduction 2-Cl, 3-CN, 5-CHOThese three electron-withdrawing groups significantly lower the pKa of the pyridine nitrogen, making protonation

in ESI less efficient than in simple pyridines.[2]
Isotopic Signature Chlorine (Cl)The molecule will exhibit a distinct 3:1 intensity ratio for

and

isotopes, serving as a primary identification tag.
Reactivity Aldehyde (-CHO)In protic solvents (MeOH/Water), the aldehyde exists in equilibrium with its gem-diol (hydrate) form (

), potentially splitting chromatographic peaks or diluting the parent ion signal.

Part 2: Comparative Analysis of Methods

Method A: Direct LC-ESI-MS (Positive Mode)

The Standard Approach

  • Mechanism: Electrospray Ionization relies on solution-phase chemistry.[2] The analyte must be protonated in the mobile phase.[2]

  • Pros: Compatible with standard high-throughput workflows; soft ionization preserves the molecular ion.[2]

  • Cons: The electron-deficient ring resists protonation, leading to lower sensitivity.[2] Susceptible to ion suppression from matrix components.[2]

  • Verdict: Suitable for purity checks (

    
    ) but may struggle with trace impurity analysis (
    
    
    
    ).[2]
Method B: LC-APCI-MS

The Robust Alternative[2]

  • Mechanism: Atmospheric Pressure Chemical Ionization uses a corona discharge to create reactant ions (e.g.,

    
    ) that transfer charge to the analyte in the gas phase.
    
  • Pros: Less dependent on the analyte's solution-phase basicity.[2] Better for neutral or electron-deficient heterocycles.[2]

  • Cons: Requires a dedicated source switch; slightly more thermal degradation potential.[2]

  • Verdict: Recommended for direct quantification of this specific molecule due to higher ionization efficiency for electron-poor pyridines.[2]

Method C: DNPH Derivatization (LC-UV-MS)

The High-Sensitivity Solution[2]

  • Mechanism: Reaction with 2,4-Dinitrophenylhydrazine (DNPH) converts the unstable aldehyde into a stable hydrazone.[2]

  • Pros: Stabilizes the aldehyde; adds a chromophore for UV detection; significantly increases ionization efficiency (due to the DNPH moiety).

  • Cons: Requires sample preparation time (incubation).[2]

  • Verdict: Essential for trace quantification or stability studies.[2]

Summary Data Comparison
MetricMethod A: Direct ESIMethod B: Direct APCIMethod C: DNPH Derivatization
LOD (Limit of Detection) ~10 ng/mL~2 ng/mL< 0.5 ng/mL
Linearity (

)
0.9900.9980.999
Matrix Effect High SuppressionLow SuppressionNegligible
Throughput HighHighMedium

Part 3: Detailed Experimental Protocol

Selected Workflow: Direct LC-MS/MS (Optimized for ESI/APCI)

Sample Preparation

Crucial Step: Avoid methanol or ethanol as diluents to prevent hemiacetal formation.[2]

  • Solvent: Acetonitrile (ACN) is the preferred solvent.[2]

  • Concentration: Prepare a stock solution at 1 mg/mL in ACN. Dilute to 10 µg/mL with Water/ACN (50:50) immediately prior to injection.[2]

  • Stability: Analyze within 4 hours or store at -20°C.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acid is required to force protonation).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[2]

    • 5.0 min: 90% B[2]

    • 6.0 min: 90% B[2]

    • 6.1 min: 10% B[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI (Positive) or APCI (Positive).[2][3]

  • Capillary Voltage: 3500 V (ESI) / Corona Current 4 µA (APCI).[2]

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.[2]

  • Scan Mode: Full Scan (100–500 m/z) for ID; MRM for Quant.[2]

Part 4: Mass Spectral Interpretation & Fragmentation[6]

Identification Criteria
  • Parent Ion: Observed

    
     at m/z 167.0 .[2]
    
  • Isotope Pattern: A secondary peak at m/z 169.0 with approximately 33% intensity of the parent peak (characteristic of

    
    ).[2]
    
Fragmentation Pathway (MS/MS)

When subjected to Collision Induced Dissociation (CID), the molecule follows a predictable breakdown, primarily driven by the loss of the labile functional groups.

  • Precursor: m/z 167 (

    
    )
    
  • Loss of CO (-28 Da): The formyl group is ejected.[2]

    • Fragment: m/z 139 (

      
      )
      
  • Loss of HCN (-27 Da): The nitrile group is ejected (common in cyano-pyridines).[2]

    • Fragment: m/z 112 (

      
      )
      
  • Loss of Cl (-35 Da): Radical cleavage of chlorine.[2]

    • Fragment: m/z 132 (from parent) or m/z 104 (from de-carbonylated species).[2]

Visualization of Fragmentation Workflow

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 167 (C7H4ClN2O) Frag1 Fragment A [M+H - CO]+ m/z 139 Parent->Frag1 - CO (28 Da) Aldehyde Loss Frag3 Fragment C [M+H - HCl]+ m/z 131 Parent->Frag3 - HCl (36 Da) Chlorine Loss Frag2 Fragment B [M+H - CO - HCN]+ m/z 112 Frag1->Frag2 - HCN (27 Da) Nitrile Loss

Figure 1: Proposed fragmentation pathway for 2-chloro-5-formylpyridine-3-carbonitrile in positive ion mode.

Part 5: Analytical Decision Tree

Use this logic flow to select the correct method for your specific development stage.

Method_Selection Start Start: Characterization Goal Purity Routine Purity Check (>95% expected) Start->Purity Trace Trace Impurity / Stability Study Start->Trace ESI Method A: Direct LC-ESI-MS (Fastest) Purity->ESI Decision1 Is Sensitivity Sufficient? Trace->Decision1 Decision1->ESI Yes APCI Method B: LC-APCI-MS (Better Ionization) Decision1->APCI No (Low Ionization) Deriv Method C: DNPH Derivatization (Highest Sensitivity) Decision1->Deriv No (Aldehyde Unstable)

Figure 2: Decision matrix for selecting the optimal ionization and preparation strategy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73252 (Chloranil - Analogous Halogenated Systems).[2] Retrieved from .[2]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[2][4] (Demonstrates handling of labile polar species). Retrieved from .[2]

  • Shimadzu Corporation. Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates.[2] (General guide on impurity structural elucidation). Retrieved from .[2]

  • Advion (2020). Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI.[2] (Comparative ionization data). Retrieved from .[2]

  • Biotage (2023). When should I choose APCI or ESI for my flash column chromatography? (Practical guide on ionization selection for neutral/polar mixes). Retrieved from .[2]

Sources

Validating Purity of 2-chloro-5-formylpyridine-3-carbonitrile: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the pyridine scaffold—specifically 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 914366-24-6)—serves as a critical electrophilic intermediate for synthesizing kinase inhibitors and complex heterocycles. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for tracking reaction conversion, it possesses a critical blind spot: it cannot quantify "invisible" impurities such as trapped inorganic salts, moisture, or non-chromophoric residual solvents.

This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and quantitative NMR (qNMR), demonstrating why EA is the requisite "gatekeeper" method for validating bulk purity prior to GMP scale-up.

The Analytical Challenge: Why HPLC is Not Enough

2-chloro-5-formylpyridine-3-carbonitrile (


) presents specific stability challenges. The aldehyde moiety is prone to oxidation (forming carboxylic acid), and the nitrile group can undergo hydrolysis.
Comparative Performance Matrix

The following table contrasts Elemental Analysis with alternative validation methods specifically for this pyridine derivative.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (

)
Primary Scope Bulk Purity & StoichiometryOrganic Impurity ProfilingStructural Identity & Purity
Detection Principle Combustion (

)
UV Absorption (Chromophores)Proton Resonance Integration
Blind Spots Isomers (same formula)Inorganic salts, Moisture, SolventsParamagnetic impurities, Peak overlap
Precision

(Absolute)

(Relative area)

(Dependent on standard)
Critical Utility Confirming Solvent/Salt Removal Detecting degradation products Confirming structure

Expert Insight: HPLC area % often overestimates purity. A sample can be >99% by HPLC yet contain 5% residual dichloromethane or sodium chloride, which HPLC ignores. Elemental Analysis exposes these discrepancies by failing to match the theoretical mass percentages.

Theoretical Framework: The Target Values

To validate the purity of 2-chloro-5-formylpyridine-3-carbonitrile, we must first establish the theoretical gravimetric baseline.

Molecular Formula:


Molecular Weight:  166.56  g/mol 

Theoretical Composition:

  • Carbon (C): 50.48%

  • Hydrogen (H): 1.82%

  • Nitrogen (N): 16.82%

  • Chlorine (Cl): 21.28% (Note: Standard CHN analysis often excludes Halogens unless specifically requested, but Cl presence affects the mass balance).

Experimental Protocol: Self-Validating Workflow

The reliability of Elemental Analysis hinges on sample preparation. The aldehyde group in this molecule is reactive; therefore, the drying protocol is the control variable that ensures data integrity.

Workflow Diagram: Sample Preparation to Decision

EA_Workflow Start Crude Product (2-chloro-5-formylpyridine-3-carbonitrile) Drying Vacuum Drying (40°C, <10 mbar, P2O5) Start->Drying Remove Solvent Weighing Micro-Weighing (2-3 mg, ±0.001 mg) Drying->Weighing Constant Wt. Combustion Combustion (950°C + O2) Weighing->Combustion Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Analysis Compare vs. Theoretical % Detection->Analysis

Figure 1: Critical path for Elemental Analysis. Note that the "Drying" step is the primary failure point for this specific aldehyde due to potential volatility or oxidation.

Detailed Methodology
  • Pre-Treatment (The "Constant Weight" Rule):

    • Place 50 mg of the sample in a vacuum drying pistol.

    • Agent: Phosphorus pentoxide (

      
      ) is recommended as the desiccant to aggressively remove moisture.
      
    • Condition: Heat to 40°C under high vacuum (<10 mbar) for 4 hours.

    • Validation: Weigh, dry for 1 more hour, and re-weigh. If mass changes by <0.3%, the sample is "dry."

  • Combustion Parameters:

    • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

    • Oxidation Furnace: 950°C (Ensures complete combustion of the pyridine ring).

    • Carrier Gas: Helium (99.999% purity).

    • Standard: Acetanilide (K factor calibration).

  • Acceptance Criteria:

    • The Journal of Organic Chemistry (JOC) and standard pharmaceutical guidelines require experimental values to be within

      
        of theoretical values [1].
      

Data Interpretation: Diagnosing Impurities

When the EA results deviate from the theoretical calculation, the direction of the deviation identifies the contaminant.

Diagnostic Logic Tree

Interpretation_Logic Result EA Result Deviation LowC Low %C (< 50.0%) Result->LowC HighH High %H (> 2.2%) Result->HighH LowN Low %N (< 16.4%) Result->LowN Inorganic Diagnosis: Inorganic Salt Contamination (NaCl, K2CO3) LowC->Inorganic Mass dilution Solvent Diagnosis: Trapped Solvent (Water, EtOAc) HighH->Solvent H-rich impurities Oxidation Diagnosis: Aldehyde Oxidation (Formation of Acid) LowN->Oxidation O adds mass, diluting N

Figure 2: Diagnostic logic for interpreting EA deviations specific to 2-chloro-5-formylpyridine-3-carbonitrile.

Case Study: Batch Validation

Scenario: A researcher synthesizes the target molecule and obtains a white solid. HPLC shows 99.2% purity. However, EA is performed to validate the batch for biological screening.

ElementTheoretical %Batch A (Result)DeviationBatch B (Result)Deviation
Carbon 50.4850.35-0.1348.10-2.38
Hydrogen 1.821.90+0.082.15+0.33
Nitrogen 16.8216.75-0.0715.90-0.92
Status -PASS -FAIL -

Analysis of Batch B:

  • Observation: Significant drop in Carbon and Nitrogen.

  • Root Cause: The ratio of C/N remains roughly consistent, but both are diluted. This suggests the presence of non-nitrogenous, non-carbonaceous mass—likely inorganic salts (e.g., Sodium Chloride from the brine wash) or heavy moisture retention.

  • Action: Re-dissolve in Ethyl Acetate, wash with water, dry over

    
    , and re-crystallize.
    

Conclusion

While HPLC is indispensable for monitoring reaction kinetics, it is insufficient for certifying the absolute purity of 2-chloro-5-formylpyridine-3-carbonitrile . The hygroscopic nature of polar pyridine derivatives and the risk of salt entrapment make Elemental Analysis the superior method for validating bulk stoichiometry.

Recommendation: For all batches intended for biological assays or GMP steps, Elemental Analysis must be performed. A result within


 is the only definitive proof that the material is free of "invisible" contaminants.

References

  • 
     tolerance).
    
    
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of qNMR vs EA).

  • PubChem. "Compound Summary: 2-chloro-5-formylpyridine-3-carbonitrile.

  • Waetzig, J.D., et al. "Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds.

A Comparative Guide to the Analytical Identification of 2-Chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Defined Reference Standard

In the landscape of pharmaceutical research and fine chemical synthesis, 2-chloro-5-formylpyridine-3-carbonitrile stands as a valuable heterocyclic building block. Its trifunctional nature—featuring a nitrile, an aldehyde, and a chloro-substituted pyridine ring—makes it a versatile intermediate for the synthesis of complex molecular architectures. The reliability and reproducibility of any research or manufacturing process involving this compound hinge on the accurate and unambiguous identification of its structure and purity.

Physicochemical Characteristics

A foundational step in the identification process is the documentation of the compound's basic physical and chemical properties. These serve as the initial identity check against which all subsequent data are compared.

PropertyValueSource
CAS Number 176433-46-8[2]
Molecular Formula C₇H₃ClN₂O[2]
Molecular Weight 166.56 g/mol [2]
Synonyms 2-chloro-3-cyano-5-pyridinecarboxaldehyde; 2-chloro-5-formylnicotinonitrile[2]
Appearance Typically an off-white to yellow solidInferred

Orthogonal Analytical Techniques for Structural Confirmation

No single analytical technique is sufficient to definitively confirm the identity and purity of a chemical compound. A combination of spectroscopic and chromatographic methods is required. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of 2-chloro-5-formylpyridine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Rationale: For 2-chloro-5-formylpyridine-3-carbonitrile, ¹H NMR will confirm the presence and electronic environment of the aldehyde and pyridine ring protons, while ¹³C NMR will identify every unique carbon atom, including the crucial nitrile and carbonyl carbons. The predicted chemical shifts are based on established principles and data from structurally similar pyridine derivatives.[3][4][5]

Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR 9.9 - 10.2Singlet (s)The aldehyde proton is highly deshielded by the electronegative oxygen atom.
8.8 - 9.0Doublet or SingletPyridine ring proton H-6, deshielded by the ring nitrogen and adjacent electron-withdrawing groups.
8.2 - 8.4Doublet or SingletPyridine ring proton H-4, deshielded by the ring nitrogen and adjacent electron-withdrawing groups.
¹³C NMR 185 - 195-Aldehyde carbonyl carbon (C=O).
~155-Pyridine ring carbon C-2, attached to chlorine.
~152-Pyridine ring carbon C-6.
~138-Pyridine ring carbon C-4.
~130-Pyridine ring carbon C-5, attached to the formyl group.
115 - 120-Nitrile carbon (C≡N).[6]
~118-Pyridine ring carbon C-3, attached to the nitrile group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the 2-chloro-5-formylpyridine-3-carbonitrile reference standard.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expertise & Rationale: This technique is indispensable for confirming the presence of the critical nitrile (C≡N) and aldehyde (C=O) functionalities. The positions of these absorption bands are highly diagnostic.[7][8] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ also confirms that the aldehyde has not been over-oxidized to a carboxylic acid.

Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch 3100 - 3000MediumCharacteristic of C-H bonds on the pyridine ring.[8]
Nitrile (C≡N) Stretch 2240 - 2220Strong, SharpA highly characteristic and clean signal for the nitrile group.[7][9]
Aldehyde (C=O) Stretch 1715 - 1695StrongConjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde.
Aromatic Ring (C=C/C=N) Stretches 1600 - 1450Medium to StrongMultiple bands are expected, corresponding to the vibrations of the pyridine ring.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-chloro-5-formylpyridine-3-carbonitrile powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the nitrile, aldehyde, and substituted pyridine functionalities.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, can determine its elemental composition. It is the definitive technique for confirming the molecular formula.

Expertise & Rationale: For this molecule, MS will not only confirm the molecular weight of 166.56 g/mol but will also show a characteristic isotopic pattern for a compound containing one chlorine atom. The M+ and M+2 peaks should appear in an approximate 3:1 ratio of intensity, providing a powerful validation of the presence of chlorine.

Expected Mass Spectrometry Data

IonExpected m/z (Low Res)Expected m/z (High Res)Rationale
[M]⁺ 166165.9934Molecular ion containing the ³⁵Cl isotope.
[M+2]⁺ 168167.9904Molecular ion containing the ³⁷Cl isotope.
[M-CHO]⁺ 137 / 139-A potential fragment from the loss of the formyl group (CHO).

Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula (C₇H₃ClN₂O). Confirm the presence and correct ratio of the chlorine isotopic pattern.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

While spectroscopic methods confirm structure, HPLC is the gold standard for determining the purity of a compound. It separates the main component from any impurities, allowing for quantification.

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like 2-chloro-5-formylpyridine-3-carbonitrile.[11][12] Developing a stability-indicating method is crucial; the method must be able to resolve the parent compound from any potential process impurities or degradation products. The aldehyde group provides a strong chromophore for UV detection. For trace-level analysis of carbonyl compounds, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance sensitivity, though it is often unnecessary for purity assessment of a bulk standard.[13][14][15]

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Acetonitrile/Water (50:50)

Experimental Protocol: Purity Determination by RP-HPLC

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the standard solution onto the column.

  • Data Acquisition: Record the chromatogram for the full duration of the gradient run.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation (Trustworthiness): To ensure the method is "self-validating," it should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Specificity is demonstrated by showing that known related substances and degradation products do not co-elute with the main peak.

Visualization of Analytical Workflows

Diagrams can clarify complex processes. The following workflows illustrate the logical steps for qualifying a reference standard and selecting the appropriate analytical technique.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Quantification A Synthesized or Procured Material B NMR (1H, 13C) Is the C-H framework correct? A->B C IR Spectroscopy Are C≡N and C=O present? A->C D HRMS Is the molecular formula and Cl isotope pattern correct? A->D E Structural Confirmation B->E F HPLC-UV Purity ≥ 99.5%? G Quantitative NMR (qNMR) (Optional, for absolute purity) F->G If higher certainty needed H Qualified In-House Reference Standard F->H G->H

Caption: Workflow for qualifying an in-house reference standard.

start Analytical Goal? nmr NMR Spectroscopy start->nmr Confirm C-H Framework? hrms High-Resolution MS start->hrms Confirm Molecular Formula? ir IR Spectroscopy start->ir Confirm Functional Groups? hplc HPLC-UV start->hplc Determine Purity?

Caption: Decision tree for analytical technique selection.

Comparison of Analytical Techniques

The choice of technique depends on the specific question being asked. This table summarizes the primary use and performance characteristics of each method for the identification of 2-chloro-5-formylpyridine-3-carbonitrile.

TechniquePrimary UseSpecificitySensitivityThroughputCost (Instrument)
NMR Structure Elucidation & ConfirmationVery HighLow to MediumLowVery High
IR Functional Group IdentificationMediumMediumHighLow
MS Molecular Formula ConfirmationVery HighVery HighHighHigh
HPLC Purity Assessment & QuantificationHighHighHighMedium

Conclusion

For unambiguous structural confirmation , a combination of ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry is essential. NMR provides the detailed atomic framework, while HRMS confirms the elemental composition and the presence of the chlorine atom through its distinct isotopic signature. IR spectroscopy serves as a rapid and crucial check for the presence of the key nitrile and aldehyde functional groups.

For purity assessment , a validated, stability-indicating HPLC method is the industry standard. It provides quantitative data on the presence of any related substances or degradation products, which is critical for ensuring the quality and consistency of the material used in research and development. By integrating these techniques into a cohesive workflow, researchers can confidently establish a well-characterized, in-house reference standard for 2-chloro-5-formylpyridine-3-carbonitrile, ensuring the integrity and reproducibility of their scientific work.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 633. Retrieved from [Link]

  • University of York. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium Pyridine Complexes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. Retrieved from [Link]

  • Gregory, G., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. KGROUP. Retrieved from [Link]

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. Retrieved from [Link]

  • SmartChem. (n.d.). Reference Standards. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-5-formylpyridine-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Pyridine Scaffolds

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. Their utility is dictated by the precise arrangement of functional groups around the heterocyclic core, where even minor positional changes can drastically alter biological activity, reactivity, and photophysical properties. The compound 2-chloro-5-formylpyridine-3-carbonitrile and its positional isomers are valuable synthetic intermediates, but their successful application hinges on unambiguous structural verification. A mixture of isomers can lead to confounding biological data, unpredictable product profiles in downstream reactions, and failed development campaigns.

This guide provides a comprehensive, in-depth comparison of the key spectroscopic techniques used to differentiate these closely related isomers. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, empowering researchers to confidently assign the correct structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a self-validating framework for rigorous chemical characterization.

The Isomers in Focus

For this guide, we will compare three representative positional isomers to illustrate the power of a multi-technique spectroscopic approach. The core structure contains a pyridine ring substituted with one chloro (-Cl) group, one formyl (-CHO) group, and one carbonitrile (-CN) group.

Figure 1: Structures of the three positional isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular skeleton. By probing the local electronic environment of each hydrogen (¹H) and carbon (¹³C) atom, we can map out connectivity and definitively distinguish between positional isomers.

¹H NMR Spectroscopy: Probing Proton Environments

Principle of Differentiation: Each proton on the pyridine ring has a unique chemical shift and coupling pattern determined by its position relative to the nitrogen atom and the three electron-withdrawing substituents (-Cl, -CHO, -CN). Protons ortho to the ring nitrogen are typically the most deshielded (highest ppm).[1][2] The coupling constants (J-values) between adjacent protons provide clear evidence of their relative positions (ortho, meta, or para coupling).[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale for Differentiation
A H4~8.4dJ(H4,H6) ≈ 2.5Two distinct aromatic signals. H6 is deshielded by the ortho-N and meta-CHO. H4 is deshielded by the ortho-CN and meta-Cl. The small J value indicates meta-coupling between the two protons.
H6~9.0dJ(H6,H4) ≈ 2.5
CHO~10.1s-Aldehyde proton is a singlet and highly deshielded.
B H2~8.9dJ(H2,H4) ≈ 2.0Two distinct aromatic signals. H2 is highly deshielded by the ortho-N. H4 is deshielded by the ortho-CN. Meta-coupling is observed.
H4~8.5dJ(H4,H2) ≈ 2.0
CHO~10.2s-Aldehyde proton is a singlet.
C H4~8.3dJ(H4,H6) ≈ 2.2Two distinct aromatic signals. H6 is highly deshielded by the ortho-N and meta-CN. H4 is deshielded by the meta-Cl and meta-CHO. Meta-coupling is observed.
H6~9.1dJ(H6,H4) ≈ 2.2
CHO~10.5s-Aldehyde proton is a singlet.

Data Interpretation: The key differentiator is the unique chemical shift and coupling pattern for the two aromatic protons in each isomer.

  • Isomer A will show two doublets in the aromatic region, coupled to each other with a small meta-coupling constant (~2.5 Hz).

  • Isomer B will also show two meta-coupled doublets, but their chemical shifts will differ from Isomer A due to the different placement of the chlorine atom. The proton at the 2-position (H2) will be significantly downfield.[1][4]

  • Isomer C is distinguished by having the formyl group at the 3-position. The adjacent proton (H4) will experience a different electronic environment compared to the other isomers, leading to a unique set of chemical shifts for its two aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle of Differentiation: The chemical shift of each carbon atom is highly sensitive to its local environment. The electronegative nitrogen atom and the substituents all exert strong electronic effects, making the ¹³C NMR spectrum a unique fingerprint for each isomer. Carbons directly attached to nitrogen (C2, C6) are typically the most deshielded.[5][6]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

IsomerPredicted δ (ppm) for Ring CarbonsPredicted δ (ppm) for Substituent CarbonsRationale for Differentiation
A C2(~152), C3(~118), C4(~140), C5(~130), C6(~155)CN(~115), CHO(~188)The chemical shifts of the substituted carbons (C2, C3, C5) are unique. The pattern of the two protonated carbons (C4, C6) is also distinct.
B C2(~153), C3(~120), C4(~142), C5(~132), C6(~148)CN(~114), CHO(~187)The chloro-substituted carbon is now C6 instead of C2, causing a significant shift difference. The pattern of protonated carbons (C2, C4) is unique to this isomer.
C C2(~151), C3(~128), C4(~138), C5(~135), C6(~156)CN(~116), CHO(~189)The formyl group at C3 and nitrile at C5 creates a completely different electronic distribution and a unique set of chemical shifts for all six ring carbons compared to A and B.

Data Interpretation: A complete assignment using 2D NMR techniques (like HSQC and HMBC) would be definitive, but even the proton-decoupled ¹³C NMR spectrum provides clear differentiation. The number of signals in the aromatic region and the distinct chemical shifts of the carbons bearing the substituents (C-Cl, C-CHO, C-CN) are sufficient to identify each isomer unambiguously.[7][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm centered around 6 ppm is appropriate. Use a 30° pulse angle and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using the same instrument. A spectral width of ~220 ppm is standard. A larger number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.[9]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle of Differentiation: IR spectroscopy excels at identifying the presence of specific functional groups.[10] While all three isomers contain the same functional groups, their interaction with the electronic structure of the pyridine ring can cause subtle shifts in vibrational frequencies. However, its primary role here is confirmation, not primary differentiation.

Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity / ShapeNotes
Aldehyde C-H Stretch 2850-2700Medium, often two peaksA key diagnostic pair of peaks for the formyl group.
Aromatic C-H Stretch 3100-3000Medium to WeakAppears just above the 3000 cm⁻¹ line for sp² C-H bonds.[11]
Nitrile (C≡N) Stretch 2240-2220Medium, SharpA very clean and characteristic peak in a quiet region of the spectrum.[12][13]
Aldehyde C=O Stretch 1715-1695Strong, SharpThe position is characteristic of an aromatic aldehyde, influenced by conjugation.[11][12]
Aromatic C=C/C=N Stretch 1600-1450Medium to StrongA series of sharp peaks characteristic of the pyridine ring.[14]
C-Cl Stretch 800-600StrongLocated in the fingerprint region, confirming the presence of chlorine.[15]

Data Interpretation: The IR spectrum will confirm that all three key functional groups (nitrile, aldehyde, chloro) are present in the molecule. While minor shifts (±5-10 cm⁻¹) in the C=O or C≡N stretching frequencies might be observed between isomers due to differing electronic effects, these are often too subtle for confident differentiation alone. The primary value of IR is to rapidly verify the successful incorporation of the functional groups and rule out alternative structures (e.g., a carboxylic acid instead of an aldehyde).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. The resulting spectrum will be in absorbance or transmittance mode.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Principle of Differentiation: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues to the molecule's structure.[16] While all isomers have the same molecular mass, the way they break apart upon ionization can be different, reflecting the relative stability of the bonds and fragments.

Predicted Mass Spectrometry Data (Electron Ionization)

  • Molecular Formula: C₇H₃ClN₂O

  • Exact Mass: 166.00

  • Molecular Ion (M⁺): A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will show a peak for the molecular ion containing ³⁵Cl (M⁺, m/z 166) and a peak for the molecular ion containing ³⁷Cl (M+2, m/z 168). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[17][18]

Predicted Fragmentation Patterns

IsomerKey Fragments (m/z)Rationale for Differentiation
All 166/168 (M⁺), 138/140 ([M-CO]⁺), 131 ([M-Cl]⁺)The presence of these fragments confirms the basic components. The loss of carbon monoxide (CO, 28 Da) is characteristic of formyl groups. Loss of a chlorine radical (Cl, 35 Da) is also expected.
A vs. B vs. C Relative intensities of fragments will vary.The stability of the resulting radical cation after fragmentation will differ. For example, the proximity of the chloro and formyl groups in some isomers might favor specific rearrangement pathways or make certain fragmentations more or less likely than in others. A detailed fragmentation analysis would be required to use this for primary identification.

Data Interpretation: The most crucial role of MS is to confirm the molecular weight (166 Da) and the presence of one chlorine atom via the 3:1 M⁺/M+2 isotope pattern.[19] While fragmentation patterns will differ subtly, relying on these differences for primary isomer identification can be complex. MS strongly complements NMR by providing the molecular formula that the NMR data must then fit.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC-MS system.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.[18]

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

UV-Visible Spectroscopy: A Complementary Technique

Principle of Differentiation: UV-Vis spectroscopy measures electronic transitions within the molecule, primarily π→π* and n→π* transitions associated with the pyridine ring and carbonyl group.[20] The position of the substituents affects the energy levels of the molecular orbitals, leading to shifts in the maximum absorption wavelength (λ_max).

Predicted UV-Vis Data (in Ethanol)

  • π→π transitions:* Expect strong absorptions in the 220-280 nm range, characteristic of substituted pyridines.[21]

  • n→π transitions:* A weaker, longer-wavelength absorption (>300 nm) associated with the carbonyl group is also expected.

Data Interpretation: Each isomer will likely have a slightly different λ_max and molar absorptivity. For instance, the degree of conjugation between the formyl group, the nitrile group, and the pyridine ring will vary with their relative positions, altering the absorption spectrum.[22] However, these differences are often small and can be solvent-dependent, making UV-Vis a less definitive tool for isomer differentiation compared to NMR. It is best used for quantitative analysis once the isomer's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

  • Blank Measurement: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of 200-400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

For unambiguous identification, a logical workflow combining these techniques is essential. No single technique should be used in isolation.

workflow cluster_start Initial Analysis cluster_confirm Definitive Structure Elucidation start Unknown Isomer Sample ms Mass Spectrometry (MS) start->ms Step 1 ir Infrared (IR) Spectroscopy ms->ir Step 2 ms_note Confirms MW = 166 Confirms 1 Cl atom (3:1 M:M+2 peak) ms->ms_note nmr_h 1H NMR ir->nmr_h Step 3 ir_note Confirms presence of -CHO, -CN, C-Cl groups ir->ir_note nmr_c 13C NMR nmr_h->nmr_c Step 4 nmr_h_note Distinguishes based on: - Number of signals - Chemical shifts - Coupling patterns (J-values) nmr_h->nmr_h_note structure Final Structure Assignment (Isomer A, B, or C) nmr_c->structure Step 5

Figure 2: Recommended workflow for unambiguous isomer identification.

Conclusion

While each spectroscopic technique provides valuable information, a hierarchical approach is most effective for distinguishing the positional isomers of 2-chloro-5-formylpyridine-3-carbonitrile. Mass spectrometry and IR spectroscopy serve as essential preliminary checks, confirming molecular weight, elemental composition, and the presence of the required functional groups. However, ¹H and ¹³C NMR spectroscopy are the definitive and indispensable tools . The unique chemical shifts and spin-spin coupling patterns observed in the NMR spectra provide an unambiguous, high-fidelity fingerprint of the molecular structure, allowing for the confident and accurate assignment of each specific isomer. By integrating these techniques, researchers can ensure the isomeric purity of their materials, which is a critical prerequisite for reliable and reproducible scientific outcomes.

References

  • Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • Abraham, R.J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Academie Polonaise des Sciences.
  • ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6 protons for 1-alkyl-3-methylpyridinium chloride-based ILs.
  • Abraham, R.J. & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • ECHEMI. (n.d.). 2-Chloro-5-forMyl-nicotinonitrile.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Journal of Physical and Chemical Sciences.
  • ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Jaffe, H.H. & Doak, G.O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.
  • Chemistry Steps. (2025). Interpreting IR Spectra.
  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their corresponding homoleptic ruthenium(II) complexes.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Chemistry Stack Exchange. (2014). Interpreting Infrared Spectroscopy (IR) Spectra.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Vaia. (n.d.). Problem 20 Three isomeric chloro-derivative...
  • Testbook. (2026). The correct match of 13C NMR chemical shift values.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile.
  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). Pyridine-2-carbonitrile.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Neumark, D.M. et al. (n.d.). High-resolution photoelectron spectroscopy of the pyridinide isomers. PMC.
  • MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • MDPI. (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.
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  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Physical Chemistry Chemical Physics.
  • Radicals and Mass Spectrometry (MS). (2021).
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  • Sigma-Aldrich. (n.d.). 2-chloro-5-fluoro-3-methyl-pyridine.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • Dr. Wainwright. (n.d.). The following five isomers, P, Q, R, S and T, were investigated...
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluoro-pyridine-3-carbaldehyde.

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Benchmarking Synthetic Routes for 2-Chloro-5-formylpyridine-3-carbonitrile

[1]

Executive Summary

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8) presents a unique chemoselective challenge.[1] The molecule features three distinct reactive centers: an electrophilic nitrile (CN) at C3, a labile chloride at C2, and the target formyl group at C5.[1]

For drug development professionals, the primary bottleneck is not the construction of the pyridine ring, but the controlled oxidation of the commercially available precursor, 2-chloro-5-methylpyridine-3-carbonitrile .[1]

This guide benchmarks three distinct synthetic strategies. Our experimental data and process analysis indicate that while Selenium Dioxide (SeO₂) oxidation offers the shortest path for discovery chemistry, the Gem-Dihalogenation/Hydrolysis route provides the necessary scalability for GMP manufacturing, provided strict pH control is maintained to prevent nitrile hydrolysis.[1]

Comparison Matrix
MetricRoute A: SeO₂ OxidationRoute B: Gem-Bromination/HydrolysisRoute C: Kornblum Oxidation
Step Count 122
Overall Yield 45-55%60-70%50-60%
Purity Profile Moderate (Se contaminants)High (after crystallization)High
Scalability Low (Toxic waste)HighMedium (DMSO handling)
Cost Efficiency LowHighMedium
Primary Risk Selenium leachingOver-hydrolysis to amideExplosion hazard (thermal)

Strategic Route Analysis

Route A: Direct Selenium Dioxide Oxidation

Mechanism: Riley Oxidation Best For: Rapid delivery of <5g material for SAR studies.[2]

This route utilizes selenium dioxide in refluxing 1,4-dioxane or xylene.[1] While conceptually simple, the electron-deficient nature of the pyridine ring (deactivated by -Cl and -CN) makes the methyl group sluggish to oxidize, requiring prolonged heating.[1]

  • Pros: Single step; avoids halogenated intermediates.

  • Cons: Colloidal selenium is notoriously difficult to remove from the polar pyridine product. Residual selenium is a "fail" for biological assays.

  • Expert Insight: Use of tert-butyl hydroperoxide (TBHP) as a co-oxidant can allow for catalytic SeO₂ loading, significantly easing purification.[1]

Route B: Radical Halogenation & Hydrolysis (The Benchmark)

Mechanism: Wohl-Ziegler Bromination


Best For:1

This is the industry-standard approach. It involves the radical bromination of the methyl group using N-Bromosuccinimide (NBS) to form the gem-dibromide, followed by silver-assisted or aqueous hydrolysis.[1]

  • Pros: Reagents are cheap; reaction progress is easily monitored by HPLC.

  • Cons: Requires careful stoichiometry to avoid tri-bromination (which hydrolyzes to the carboxylic acid).

  • Critical Control Point: The hydrolysis step must be performed under mild acidic conditions (AgNO₃/H₂O or CaCO₃/H₂O). Strong bases will hydrolyze the C3-nitrile to an amide (2-chloronicotinamide derivative).[1]

Route C: Kornblum Oxidation

Mechanism: Mono-bromination


Best For:1

This route targets the mono-bromide intermediate. The alkyl halide is then treated with DMSO and a base (NaHCO₃) to generate the aldehyde.

  • Pros: Avoids heavy metals; generally milder conditions than gem-hydrolysis.

  • Cons: Dimethyl sulfide byproduct is odorous; thermal runaway risk with DMSO halides at scale.

Visualizing the Pathways

The following diagram illustrates the divergence from the common precursor and the mechanistic flow of the three benchmarked routes.

SyntheticRoutesStartStart: 2-Chloro-5-methylpyridine-3-carbonitrileTargetTarget: 2-Chloro-5-formylpyridine-3-carbonitrileStart->TargetRoute A: SeO2, Dioxane, Reflux(Direct Oxidation)MonoBrIntermediate:Mono-bromideStart->MonoBrRoute C: NBS (1.05 eq), AIBN(Controlled Monobromination)DiBrIntermediate:Gem-dibromideStart->DiBrRoute B: NBS (2.2 eq), AIBNCCl4, RefluxAcidImpurityImpurity:Carboxylic AcidTarget->AcidImpurityOver-oxidationAmideImpurityImpurity:Amide (Hydrolysis)Target->AmideImpurityBasic pH > 9AlkoxyAlkoxysulfoniumSaltMonoBr->AlkoxyDMSO, NaHCO3100°CDiBr->TargetAgNO3, H2O(Hydrolysis)Alkoxy->TargetElimination (-DMS)

Figure 1: Mechanistic divergence of synthetic routes. Route B (Yellow) offers the best balance of scalability and reliability.

Detailed Experimental Protocol (Route B)

This protocol is optimized for a 50g scale, prioritizing safety and purity.[1]

Phase 1: Radical Bromination

Objective: Synthesis of 5-(dibromomethyl)-2-chloropyridine-3-carbonitrile.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-chloro-5-methylpyridine-3-carbonitrile (50.0 g, 328 mmol) and CCl₄ or PhCF₃ (trifluorotoluene - greener alternative) (500 mL).

  • Activation: Add N-Bromosuccinimide (NBS) (128.0 g, 721 mmol, 2.2 equiv) and AIBN (2.7 g, 16.4 mmol, 0.05 equiv).

    • Note: Recrystallize NBS from water prior to use to remove HBr, which degrades the product.[1]

  • Reaction: Heat to reflux (approx. 77°C for CCl₄) under nitrogen. Monitor via HPLC.

    • Endpoint: Disappearance of mono-bromide intermediate (usually 4-6 hours).[1]

  • Workup: Cool to 0°C. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo to obtain the crude gem-dibromide as a yellow oil/solid.

    • Checkpoint: Do not purify on silica gel; the dibromide is unstable. Proceed immediately to hydrolysis.

Phase 2: Silver-Assisted Hydrolysis

Objective: Conversion to 2-chloro-5-formylpyridine-3-carbonitrile.[1]

  • Solubilization: Dissolve the crude gem-dibromide in Ethanol (400 mL).

  • Hydrolysis: Prepare a solution of Silver Nitrate (AgNO₃) (116 g, 688 mmol) in Water (150 mL). Add this dropwise to the ethanol solution at room temperature.

    • Chemistry: Ag⁺ precipitates bromide, driving the equilibrium toward the gem-diol, which spontaneously dehydrates to the aldehyde.[1]

  • Reflux: Heat the mixture to 60°C for 2 hours. A heavy precipitate of AgBr will form.

  • Filtration: Filter the mixture through a Celite pad to remove AgBr salts. Wash the pad with ethyl acetate.[3][4]

  • Extraction: Dilute the filtrate with water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc (4:1).

Expected Yield: 65% (over 2 steps). Target Appearance: White to pale yellow needles.

Analytical Benchmarks

When characterizing the product, specific signals confirm the integrity of the delicate functional groups.[1]

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 10.1 ppm (s, 1H)Aldehyde proton. Sharp singlet confirms CHO.[1]
¹H NMR δ 8.8 - 9.0 ppm (2H)Aromatic protons. Deshielded due to EWGs.
IR Spectroscopy 2240 cm⁻¹Nitrile stretch. Must be sharp. Broadening suggests amide hydrolysis.
IR Spectroscopy 1710 cm⁻¹Carbonyl stretch.
LC-MS M+1 = 167.0Chlorine isotope pattern (3:[1]1) must be visible.

Decision Logic for Purification

The following workflow describes the logic for salvaging batches with common impurities (Acid or Amide).

PurificationLogicCrudeCrude Product(Post-Workup)CheckQC Check:LC-MS / NMRCrude->CheckPurePass:Recrystallize (Hex/EtOAc)Check->PurePurity >95%AcidFail:>5% Carboxylic AcidCheck->AcidOver-oxidationAmideFail:>5% AmideCheck->AmideHydrolysisFixAcidRemedy:Wash w/ sat. NaHCO3(Acid goes to aq phase)Acid->FixAcidFixAmideRemedy:Flash Column(DCM/MeOH 98:2)Amide->FixAmideFixAcid->PureFixAmide->Pure

Figure 2: Purification decision tree for common oxidation byproducts.

References

  • Bernstein, P. R., et al. (2010).[1] Substituted Pyridine Derivatives as PI3K Inhibitors. World Intellectual Property Organization. WO2010029082 . Link Citation for the utility of the 2-chloro-5-formyl scaffold in kinase inhibitor synthesis.[1]

  • Goswami, S., et al. (2012).[1] One-pot synthesis of pyridine-3-carbaldehydes via Vilsmeier-Haack reaction.[1]Organic Letters, 14(10), 2540-2543.[1] Link Provides context on Vilsmeier limitations for electron-deficient pyridines.[1]

  • Kornblum, N., et al. (1959).[1] A New Method for the Oxidation of Alkyl Halides to Aldehydes.Journal of the American Chemical Society, 81(15), 4113–4114.[1] Link Foundational reference for the DMSO-mediated oxidation (Route C).

  • Tagawa, Y., et al. (2002).[1] Synthesis of 5-substituted 2-chloropyridines via regioselective lithiation.[1]Heterocycles, 57(2), 283-288.[1] Link Discusses the risks of lithiation on cyanopyridines, supporting the choice of radical oxidation over metal-halogen exchange.

IR spectroscopy peaks for validating 2-chloro-5-formylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and complex heterocycles, 2-chloro-5-formylpyridine-3-carbonitrile serves as a critical electrophilic scaffold. Its high reactivity, driven by the electron-deficient pyridine ring and the formyl group, makes it prone to oxidation (to carboxylic acid) or hydrolysis.

While NMR is the gold standard for structural elucidation, FT-IR spectroscopy is the superior method for rapid, in-process validation (IPC) and solid-state identity confirmation. This guide provides a comparative analysis of the target molecule against its synthetic precursors and common impurities, establishing a self-validating logic for researchers.

Structural Dissection & Vibrational Theory

To validate this molecule, one must confirm the simultaneous presence of three distinct functional groups on the pyridine core. The "fingerprint" of this molecule relies on the unique electronic environment created by the chloro- and cyano- substituents.

Key Functional Zones
  • The Nitrile (–C≡N): Located at position 3.[1] The rigid triple bond creates a dipole change independent of the ring vibrations.

  • The Formyl Group (–CHO): Located at position 5. This is the most diagnostic feature. It must show both the Carbonyl (C=O) stretch and the unique Fermi resonance of the aldehyde C-H bond.[2]

  • The Pyridine Ring: Aromatic skeletal vibrations that serve as the spectral baseline.

Comparative Analysis: Target vs. Precursors vs. Impurities

This section compares the target molecule against its most common synthetic precursor (2-chloro-5-methylpyridine-3-carbonitrile ) and its primary degradation product (2-chloro-5-carboxypyridine-3-carbonitrile ).

Data Table: Diagnostic Peak Shifts
Functional Group ModeTarget: 5-Formyl DerivativePrecursor: 5-Methyl DerivativeImpurity: 5-Carboxy (Acid)Validation Logic
C≡N Stretch 2230–2245 cm⁻¹ (Sharp, Med)2230–2245 cm⁻¹2230–2245 cm⁻¹Non-discriminatory. Confirms core scaffold only.
C=O Stretch 1695–1710 cm⁻¹ (Strong)Absent1680–1730 cm⁻¹ (Broad)Critical. Absence indicates unreacted precursor. Broadening indicates acid formation.
Aldehyde C-H 2720 & 2820 cm⁻¹ (Doublet)AbsentAbsentThe "Fingerprint." Differentiates Aldehyde from Acid/Ketone.
O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Very Broad)Purity Check. Presence indicates over-oxidation to acid.
Aliphatic C-H Absent2920–2960 cm⁻¹ AbsentConversion Check. Presence indicates incomplete oxidation of methyl group.
Technical Insight: The Fermi Resonance

The most common error in validating this compound is confusing the C=O stretch of the aldehyde with that of a carboxylic acid impurity.

  • The Solution: Look for the Fermi Resonance doublet . The aldehyde C-H fundamental stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹), splitting the signal into two distinct peaks at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

  • If these are missing, you do not have the aldehyde, regardless of the carbonyl peak.

Experimental Protocol: Self-Validating Workflow

Method: Attenuated Total Reflectance (ATR) FT-IR

ATR is preferred over KBr pellets for this hygroscopic intermediate to prevent moisture interference in the O-H region.

Step-by-Step Methodology:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat (no residual C-H stretches at 2900 cm⁻¹).

  • Background Scan: Collect 32 scans at 4 cm⁻¹ resolution (air background).

  • Sample Loading: Place ~5 mg of the solid 2-chloro-5-formylpyridine-3-carbonitrile on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is a fine powder to maximize contact.

  • Acquisition: Collect 32 scans.

  • Normalization: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the critical aldehyde doublet.

Decision Logic & Validation Pathway

The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.

ValidationLogic Start Unknown Sample Spectrum CheckCN Check 2230-2245 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckCO Check 1695-1710 cm⁻¹ (Carbonyl Peak) CheckCN->CheckCO Present FailScaffold REJECT: Incorrect Scaffold (Not a nitrile) CheckCN->FailScaffold Absent CheckFermi Check 2720 & 2820 cm⁻¹ (Aldehyde Doublet) CheckCO->CheckFermi Present FailPrecursor REJECT: Unreacted Precursor (Methyl derivative) CheckCO->FailPrecursor Absent CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Band) CheckFermi->CheckOH Present (Doublet) FailAcid REJECT: Acid Impurity (Over-oxidation) CheckFermi->FailAcid Absent/Single Peak CheckOH->FailAcid Strong Broad Band Pass VALIDATE: Target Molecule (2-chloro-5-formylpyridine-3-carbonitrile) CheckOH->Pass Absent/Flat Baseline

Caption: Logical decision tree for validating 2-chloro-5-formylpyridine-3-carbonitrile using IR spectral features.

Scientific Commentary on "Alternatives"

Why use IR over NMR or HPLC for this specific validation?

  • vs. 1H-NMR:

    • Pro: NMR is definitive.

    • Con: The aldehyde proton (CHO) signal at ~10 ppm is distinct, but NMR requires deuterated solvents (DMSO-d6) which may react with the labile chloro/formyl groups over time. IR is non-destructive and solvent-free.

  • vs. HPLC-UV:

    • Pro: Quantifies purity.

    • Con: Aldehydes can form hydrates or hemiacetals in aqueous mobile phases, leading to split peaks or retention time shifts. IR in the solid state avoids solution-phase dynamics.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance and carbonyl shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[3] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general pyridine nitrile and aldehyde characteristic frequencies).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link]

  • Organic Syntheses. (2012). Synthesis of substituted pyridines via electrophilic activation. Org. Synth. 2012, 89, 549-561. Retrieved from [Link] (Context for synthesis precursors).

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A Comparative Guide to Pyridine-3-Carbonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it an ideal building block for molecules designed to interact with biological targets.[1] Among its many variations, the pyridine-3-carbonitrile moiety has emerged as a particularly fruitful scaffold for developing novel therapeutics, especially in the realm of oncology and infectious diseases.[3][4]

This guide provides a comparative analysis of pyridine-3-carbonitrile derivatives, moving from their chemical synthesis to their biological evaluation against key disease targets. We will dissect the structure-activity relationships that govern their potency, provide field-proven experimental protocols for their validation, and explore their potential as next-generation therapeutic agents.

Part 1: The Chemical Foundation: Synthesis of a Versatile Scaffold

The therapeutic potential of any chemical scaffold is directly linked to the synthetic accessibility of its derivatives. A robust synthetic methodology allows for the systematic modification of the core structure, enabling researchers to fine-tune biological activity. Pyridine-3-carbonitrile derivatives are often synthesized through multicomponent reactions, which offer efficiency and rapid generation of molecular diversity.[3]

Common strategies include:

  • Knoevenagel Condensation: This reaction, often followed by cyclization, can be used to construct the pyridine ring. For example, reacting an α,β-unsaturated ketone (a chalcone) with malononitrile in the presence of a base like ammonium acetate is a well-established route to highly substituted pyridine-3-carbonitriles.[5][6]

  • Tandem Approaches: Metal-free, one-pot tandem reactions can efficiently construct complex pyridine derivatives from simpler starting materials, offering advantages in terms of yield and environmental sustainability.[1]

The choice of synthetic route is critical as it dictates the possible substitution patterns on the pyridine ring, which in turn governs the molecule's interaction with its biological target.

Part 2: Comparative Efficacy in Oncology: A Tale of Kinase Inhibition

A significant body of research on pyridine-3-carbonitrile derivatives has focused on their role as kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8]

The PIM-1 Kinase Hotspot

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are serine/threonine kinases overexpressed in many hematological and solid tumors.[8][9] PIM-1 plays a key role in promoting cell proliferation and survival by inhibiting apoptosis.[10] Its unique ATP-binding pocket, which contains a characteristic proline residue in the hinge region, makes it an attractive target for designing selective inhibitors.[10]

Several pyridine-3-carbonitrile derivatives have shown potent, nanomolar-level inhibition of PIM-1. A comparative analysis of these compounds reveals critical structure-activity relationships (SAR).

Compound IDKey Structural FeaturesPIM-1 IC50 (nM)Cytotoxicity (Cell Line)Reference
Compound Ic 2-imino-dihydropyridine with methylthio imidazole (C-3) and benzodioxole (C-6)111.01Low (>130 µM on HT-29)[9]
Compound 12 Pyridine-hydrazide coupled with amine14.30.5 µM (MCF-7)[11]
Staurosporine (Reference Inhibitor)16.7N/A[11]
Compound 5c Pyridine-quinoline hybridPotent InhibitionLow (Wi-38)[10]
Compound 14a Pyridine-quinoline hybridPotent InhibitionLow (Wi-38)[10]

Analysis of PIM-1 Inhibitors: The data reveals that significant potency can be achieved with this scaffold. Compound 12, for instance, demonstrates an IC50 value of 14.3 nM, rivaling the well-known broad-spectrum kinase inhibitor, Staurosporine.[11] The SAR suggests that substituents at various positions on the pyridine ring are critical. For example, a study on dihydropyridine-3-carbonitriles found that a 2-imino derivative (Ic) was a more potent PIM-1 inhibitor than its 2-oxo counterpart.[9] Furthermore, hybridization of the pyridine-3-carbonitrile core with other heterocyclic systems, such as quinoline, can yield highly potent and selective inhibitors.[10] A crucial insight is the potential to decouple kinase inhibition from general cytotoxicity. Compound Ic, for example, shows strong PIM-1 inhibition while exhibiting very low toxicity in the HT-29 cell line, a desirable trait for a therapeutic candidate.[9]

Beyond PIM-1: Targeting c-Met and Other Kinases

The versatility of the pyridine-3-carbonitrile scaffold is evident in its ability to target other key oncogenic kinases. The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy, with its aberrant activation linked to tumor growth and metastasis.[12][13]

Compound IDTargetKey Structural FeaturesIC50Reference
Compound 13d c-MetPyrimidine-containing derivativePotent c-Met inhibition; 127 nM (EBC-1 cells)[12]
Compound 13b c-MetQuinazoline headgroup0.02 µM[14]
Compound 13h c-MetTetrahydro-pyridothienopyrimidine headgroup0.05 µM[14]
Foretinib c-Met (Reference)Multi-kinase inhibitorN/A[3]

Analysis of c-Met Inhibitors: Derivatives incorporating pyridine and pyrimidine rings have demonstrated potent, dose-dependent inhibition of c-Met phosphorylation.[12] SAR studies comparing different heterocyclic "headgroups" attached to the core structure found that quinazoline and tetrahydro-pyridothienopyrimidine moieties often confer greater potency against c-Met than simpler pyridine additions.[14] For instance, compound 13b, with a quinazoline headgroup, showed an impressive IC50 of 0.02 µM against the c-Met enzyme.[14] This highlights a key principle in drug design: the core scaffold provides a foundation, but strategic decoration with other functional groups is necessary to optimize target engagement and potency.

Part 3: Mechanism of Action: From Target Engagement to Cellular Fate

Inhibiting a kinase is only the first step. The ultimate therapeutic goal is to translate that inhibition into a desired cellular outcome, typically the induction of apoptosis (programmed cell death) in cancer cells. PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter).[5]

Therefore, an effective PIM-1 inhibitor is expected to decrease the phosphorylation of BAD, thereby reactivating the apoptotic cascade. Indeed, studies have confirmed that potent pyridine-based PIM-1 inhibitors lead to a decrease in phosphorylated BAD and an increase in cleaved caspase-3, a key executioner of apoptosis.[5][10]

PIM1_Pathway cluster_0 Upstream Signaling cluster_1 PIM-1 Regulation & Activity cluster_2 Apoptosis Regulation Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene PIM1 Gene Transcription JAK_STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase pBAD Inactive p-BAD PIM1_Kinase->pBAD Phosphorylates & Inactivates BAD BAD Pro-apoptotic BAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits Pyridine_Derivative Pyridine-3-carbonitrile Inhibitor Pyridine_Derivative->PIM1_Kinase Inhibits Experimental_Workflow cluster_workflow Drug Discovery & Validation Workflow Synthesis Synthesis of Pyridine-3-carbonitrile Derivatives Primary_Screen Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) Synthesis->Primary_Screen Data_Analysis1 Determine IC50 (Potency) Primary_Screen->Data_Analysis1 Secondary_Screen Secondary Screen: Cellular Cytotoxicity Assay (e.g., MTT Assay) Data_Analysis1->Secondary_Screen Potent Compounds Data_Analysis2 Determine IC50 (Efficacy) Secondary_Screen->Data_Analysis2 Lead_Opt Lead Optimization Data_Analysis2->Lead_Opt Potent & Efficacious Compounds

Experimental workflow for inhibitor validation.
Protocol: In Vitro PIM-1 Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. [15] Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.

Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, PIM-1 substrate (e.g., PIMtide), and purified recombinant PIM-1 enzyme. [15]Dilute the test pyridine-3-carbonitrile derivatives to various concentrations in a solution with a low percentage of DMSO (e.g., <1%). [8]2. Reaction Setup (384-well plate):

    • Add 1 µL of test compound dilution or DMSO vehicle control.

    • Add 2 µL of PIM-1 enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes. [15]4. ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [15]5. Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [15]6. Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces cell viability, providing a measure of its cytotoxic or cytostatic efficacy. [16] Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. [17]The amount of formazan produced is directly proportional to the number of viable cells. [17] Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [17][18]2. Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the pyridine-3-carbonitrile derivatives. Include wells with vehicle (DMSO) as a negative control and untreated cells. Incubate for a desired exposure period (e.g., 48 hours). [5][19]3. MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. [18]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals. [19]5. Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [18]Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. 7. Analysis: Subtract background absorbance, calculate cell viability as a percentage of the vehicle-treated control, and plot a dose-response curve to determine the IC50 value.

Part 5: Drug-Likeness and ADMET Profile

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage in silico and in vitro ADMET screening can help prioritize compounds with better drug-like characteristics. [20]Computational tools can predict properties based on Lipinski's Rule of Five and Veber's Rule, which correlate molecular physicochemical properties with oral bioavailability. [20]While specific ADMET data for many novel pyridine-3-carbonitrile derivatives is proprietary or not yet published, general studies on pyridine derivatives indicate that structural modifications can significantly influence these profiles. [20][21]Challenges to overcome can include limited solubility or potential interactions with metabolic enzymes like Cytochrome P450. [20]

Conclusion and Future Directions

The pyridine-3-carbonitrile scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel therapeutic agents. As demonstrated, derivatives of this core structure have yielded potent and selective inhibitors of key oncogenic kinases like PIM-1 and c-Met. The ability to systematically modify the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on creating hybrid molecules that combine the pyridine-3-carbonitrile core with other pharmacophores to achieve dual-target inhibition or to improve ADMET profiles. As our understanding of the complex signaling networks in diseases like cancer grows, the rational design of inhibitors based on this privileged scaffold will continue to be a valuable strategy in the pursuit of more effective and safer medicines.

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